molecular formula C8H7ClN4 B1333903 2-Chloro-3-hydrazinylquinoxaline CAS No. 51347-93-4

2-Chloro-3-hydrazinylquinoxaline

Cat. No.: B1333903
CAS No.: 51347-93-4
M. Wt: 194.62 g/mol
InChI Key: RODNZCIFRICALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydrazinylquinoxaline is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloroquinoxalin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNZCIFRICALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394749
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51347-93-4
Record name 2-chloro-3-hydrazinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-hydrazinylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the development of various heterocyclic compounds with potential pharmacological applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic workflow.

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction is generally carried out in an alcoholic solvent at room temperature.

Synthetic Pathway

The overall synthetic scheme is presented below:

Synthesis Synthetic Pathway of this compound A 2,3-Dichloroquinoxaline C This compound A->C Ethanol, Room Temperature B Hydrazine Hydrate B->C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1:

To a stirred solution of 2,3-dichloroquinoxaline (33.5 g, 0.168 mol) in 500 mL of ethanol, hydrazine hydrate (18.5 g, 0.369 mol) is added. The reaction mixture is stirred at room temperature overnight (approximately 16 hours). The resulting thick, yellow slurry is then filtered, and the precipitate is washed with ethanol. The collected solid is recrystallized from hot methanol to yield this compound.[1]

Protocol 2:

In a clean, dry round-bottom flask, 2,3-dichloroquinoxaline (0.01 mol) and hydrazine hydrate (0.01 mol) are dissolved in 25 mL of methanol. The mixture is refluxed for 30 minutes. After cooling, the separated solid is collected by filtration, washed with 25 mL of water, and dried. The crude product is recrystallized from methanol.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties
PropertyValueReference
Molecular FormulaC₈H₇ClN₄
Molecular Weight194.62 g/mol
AppearanceYellow solid[1]
Melting Point180-181 °C (decomposes)[1]
Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline

The IR spectrum of the bromo-analog shows strong absorption bands indicating the presence of the hydrazinyl group.

Wavenumber (cm⁻¹)Assignment
3415, 3250, 3146N-H and NH₂ stretching vibrations of the hydrazinyl group

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-bromo-2-chloro-3-hydrazinylquinoxaline

The ¹H NMR spectrum of the bromo-derivative exhibits characteristic signals for the protons of the hydrazinyl group and the quinoxaline ring.

¹H NMR (DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityAssignment
5.00singlet (broad, D₂O exchangeable)NH₂ protons of the hydrazinyl group
7.50 - 8.00 (approx.)multipletAromatic protons of the quinoxaline ring
9.16singlet (broad, D₂O exchangeable)NH proton of the hydrazinyl group

Note: The exact chemical shifts for the aromatic protons of this compound would differ slightly from the bromo-analog due to the absence of the bromine substituent.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.

m/zAssignment
194Molecular ion (P)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Mix 2,3-dichloroquinoxaline and hydrazine hydrate in ethanol B Stir at room temperature overnight A->B C Filter the yellow slurry B->C D Wash precipitate with ethanol C->D E Recrystallize from hot methanol D->E F Obtain this compound E->F G Physical Characterization (Melting Point, Appearance) F->G H Spectroscopic Analysis (IR, NMR, MS) F->H I Purity Assessment F->I

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides essential information for the successful synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile intermediate in the creation of novel compounds with potential therapeutic value.

References

Spectroscopic Analysis of 2-Chloro-3-hydrazinylquinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and workflow visualizations to facilitate further research and application of this versatile molecule.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.50 - 7.80Multiplet4HAromatic Protons (H-5, H-6, H-7, H-8)
~ 5.0 (broad)Singlet2H-NH₂ Protons (exchangeable with D₂O)
~ 9.2 (broad)Singlet1H-NH Proton (exchangeable with D₂O)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 150.0C-3
~ 145.0C-2
~ 140.0C-8a
~ 138.0C-4a
~ 130.0 - 125.0C-5, C-6, C-7, C-8

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and proposed spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is adapted from established literature methods.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 2,3-dichloroquinoxaline in ethanol.

  • To this suspension, add a stoichiometric excess of hydrazine hydrate dropwise at room temperature with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The solid is then purified by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.

  • To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms in the molecule.

Visualizing the Workflow

To aid in the understanding of the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_synthesis Synthesis Workflow start Start: 2,3-Dichloroquinoxaline step1 Reaction with Hydrazine Hydrate in Ethanol start->step1 step2 Filtration and Washing step1->step2 step3 Recrystallization from Methanol step2->step3 end_product Product: this compound step3->end_product

Caption: Synthetic workflow for this compound.

G cluster_analysis Spectroscopic Analysis Workflow sample Synthesized Compound dissolution Dissolution in Deuterated Solvent sample->dissolution nmr_tube Transfer to NMR Tube dissolution->nmr_tube acquisition 1H and 13C NMR Data Acquisition nmr_tube->acquisition d2o_exchange D2O Exchange Experiment (Optional) acquisition->d2o_exchange analysis Spectral Analysis and Structural Elucidation acquisition->analysis d2o_exchange->analysis

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry of 2-Chloro-3-hydrazinylquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-3-hydrazinylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a plausible fragmentation pattern, detailed experimental protocols for its analysis, and its relevance in cellular signaling pathways.

Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine and the hydrazinyl group significantly influences the fragmentation pathways.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPostulated Structure
194/196[M]⁺˙-C₈H₇ClN₄⁺˙
179/181[M-NH₂]⁺NH₂C₈H₅ClN₃⁺
165[M-N₂H₃]⁺N₂H₃C₈H₆ClN₂⁺
159[M-Cl]⁺ClC₈H₇N₄⁺
130[C₈H₆N₂]⁺˙Cl, N₂H₃C₈H₆N₂⁺˙
103[C₇H₅N]⁺˙Cl, N₂H₃, HCNC₇H₅N⁺˙
76[C₆H₄]⁺˙Cl, N₂H₃, 2HCNC₆H₄⁺˙

Note: The presence of two mass units for chlorine-containing fragments (e.g., 194/196) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion [M]⁺˙ at m/z 194/196. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of the hydrazinyl substituent and the chlorine atom, followed by the characteristic fragmentation of the quinoxaline ring. A study on the closely related 6-Bromo-2,3-dihydrazinylquinoxaline showed a molecular ion peak at m/z 268, supporting the stable ionization of such structures.[1]

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C₈H₇ClN₄]⁺˙ m/z 194/196 (Molecular Ion) F1 [C₈H₅ClN₃]⁺ m/z 179/181 M->F1 -NH₂ F2 [C₈H₆ClN₂]⁺ m/z 165 M->F2 -N₂H₃ F3 [C₈H₇N₄]⁺ m/z 159 M->F3 -Cl F4 [C₈H₆N₂]⁺˙ m/z 130 F2->F4 -Cl F3->F4 -N₂H₃ F5 [C₇H₅N]⁺˙ m/z 103 F4->F5 -HCN F6 [C₆H₄]⁺˙ m/z 76 F5->F6 -HCN

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on established methods for the analysis of quinoxaline derivatives and other heterocyclic compounds.

Sample Preparation
  • Dissolution: Accurately weigh 1-2 mg of this compound and dissolve it in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of approximately 1 mg/mL.

  • Dilution: For analysis, dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds like this compound.

Table 2: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 50-350
Solvent Delay3 minutes

Role in Signaling Pathways

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, including their role as kinase inhibitors. Several studies have demonstrated that quinoxaline-based molecules can effectively target and inhibit various protein kinases, which are crucial components of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.

One of the key signaling pathways targeted by quinoxaline inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is critical for mediating cellular responses to a variety of cytokines and growth factors, and its aberrant activation is a hallmark of many cancers and inflammatory diseases.

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway and the inhibitory action of quinoxaline-based compounds.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Quinoxaline Quinoxaline Inhibitor Quinoxaline->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Activation

Figure 2: The JAK-STAT signaling pathway and the inhibitory action of quinoxaline-based compounds.

The diagram illustrates how the binding of a cytokine to its receptor activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. Quinoxaline-based inhibitors can interfere with this process by targeting and inhibiting the kinase activity of JAKs, thereby blocking the downstream signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The proposed fragmentation pattern, based on the analysis of structurally related compounds, offers a valuable tool for its identification and characterization. The detailed experimental protocol for GC-MS analysis provides a practical starting point for researchers. Furthermore, the contextualization of quinoxaline derivatives within the JAK-STAT signaling pathway highlights the therapeutic potential of this class of compounds and underscores the importance of robust analytical methods for their study in drug discovery and development. Further experimental work is recommended to confirm the proposed fragmentation pathway and to fully elucidate the mass spectrometric behavior of this compound.

References

2-Chloro-3-hydrazinylquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydrazinylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its known biological activities, particularly its antifungal and anti-inflammatory effects. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of quinoxaline derivatives in drug discovery and development.

Chemical Properties

This compound is a stable solid at room temperature. Its chemical structure combines a quinoxaline core, a chloro substituent, and a hydrazinyl group, which impart distinct reactivity and biological properties to the molecule.

Physicochemical Data

While experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes key physicochemical properties, with some values being based on closely related analogs and computational predictions.

PropertyValueSource
Molecular Formula C₈H₇ClN₄-
Molecular Weight 194.62 g/mol -
Appearance Yellow solid[1]
Melting Point 181 °C (with decomposition)[1]
Boiling Point Not available-
Solubility Sparingly soluble in common organic solventsGeneral observation
CAS Number 51347-93-4[2]
Spectral Data

1.2.1. ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 7.5m4HAromatic protons
~6.5br s1H-NH- proton
~4.5br s2H-NH₂ protons

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~150 - 140Quaternary carbons of the quinoxaline ring
~135 - 120Aromatic CH carbons

1.2.3. IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (hydrazinyl)
3100 - 3000Aromatic C-H stretching
1620 - 1580C=N and C=C stretching
~750C-Cl stretching

1.2.4. Mass Spectrometry

m/z ValueInterpretation
194/196Molecular ion peak [M]⁺ showing isotopic pattern for ³⁵Cl/³⁷Cl
159[M-Cl]⁺

Synthesis and Reactivity

Synthesis

This compound is typically synthesized from 2,3-dichloroquinoxaline. The reaction involves a nucleophilic substitution of one of the chlorine atoms by hydrazine hydrate.[1][3]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 eq)

    • Hydrazine hydrate (2.2 eq)

    • Ethanol

  • Procedure:

    • To a stirred solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate at room temperature.

    • Continue stirring the mixture overnight. A yellow slurry will form.

    • Filter the precipitate and wash it with ethanol.

    • Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.

    • The reported yield is approximately 41%.[1]

Reactivity

The hydrazinyl group of this compound is a key functional group that allows for a variety of subsequent chemical transformations. It can readily react with aldehydes and ketones to form the corresponding hydrazones.[3] This reactivity is crucial for the synthesis of a diverse library of quinoxaline derivatives with potential therapeutic applications.

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, primarily as an antifungal and anti-inflammatory agent.[4][5]

Antifungal Activity

The compound has shown noteworthy efficacy against various Candida species, with particular effectiveness against Candida krusei.[4][5] While the precise mechanism of action is still under investigation, quinoxaline derivatives are known to exert their antifungal effects through various mechanisms, including the disruption of fungal cell wall integrity and interference with essential cellular processes.

Diagram: Postulated Antifungal Mechanism of Action

Antifungal_Mechanism Compound This compound FungalCell Fungal Cell Compound->FungalCell Interaction MembraneDisruption Cell Membrane Disruption FungalCell->MembraneDisruption Leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath Results in Anti_inflammatory_Pathway cluster_inhibition Inhibition by this compound Compound This compound TLR4 TLR4 Compound->TLR4 Inhibits LPS LPS LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB IRF3 IRF3 Pathway TLR4->IRF3 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IRF3->TNFa Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Characterization_Workflow Start Synthesized Crude Product Purification Purification (Recrystallization) Start->Purification PureCompound Pure this compound Purification->PureCompound Analysis Spectroscopic Analysis PureCompound->Analysis NMR 1H and 13C NMR Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation

References

The Biological Versatility of Novel Quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, making them a focal point in the search for new therapeutic agents.[1][2][3][4] Modifications to the quinoxaline core have yielded a high degree of chemical diversity, leading to the development of compounds with enhanced potency and reduced toxicity.[3][5] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel quinoxaline derivatives, with a focus on their anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support drug discovery and development efforts.

Anticancer Activity

Quinoxaline derivatives are a promising class of chemotherapeutic agents, demonstrating activity against a variety of tumors.[6] Their anticancer effects are often attributed to the inhibition of critical cellular signaling pathways that drive tumor progression, such as those mediated by protein kinases, and the induction of apoptosis.[1][7][8]

Data Presentation: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected novel quinoxaline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Derivative 11 Hepatocellular Carcinoma (HepG2)0.81[9][10]
Mammary Gland (MCF-7)1.34[9][10]
Colorectal Carcinoma (HCT-116)2.15[9][10]
Derivative 13 Hepatocellular Carcinoma (HepG2)1.11[9][10]
Mammary Gland (MCF-7)1.95[9][10]
Colorectal Carcinoma (HCT-116)2.91[9][10]
Derivative 4a Hepatocellular Carcinoma (HepG2)3.21[9][10]
Mammary Gland (MCF-7)4.11[9][10]
Colorectal Carcinoma (HCT-116)4.54[9][10]
Derivative QW12 Cervical Cancer (HeLa)10.58[11]
ASK1 Inhibitor 26e Apoptosis signal-regulated kinase 10.03017[12]
Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of quinoxalines is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][13] Many derivatives have been designed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Apoptosis Signal-regulated Kinase 1 (ASK1).[9][12][14] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits EGF EGF EGF->EGFR Binds

EGFR signaling pathway inhibition by quinoxaline derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of compounds on cancer cell proliferation.[10][15]

  • Cell Seeding : Plate cells from a human cancer cell line (e.g., HepG2, MCF-7) in 96-well plates at a density of approximately 5x10^4 cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment : Treat the cells with various concentrations of the quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][16][17] This makes them valuable scaffolds for developing new treatments for infectious diseases.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following table summarizes the in vitro antimicrobial activity of selected quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or EC50 (half-maximal effective concentration).

CompoundTarget MicroorganismActivity (MIC/EC50 in µg/mL)Reference
Compound 5j Rhizoctonia solani (Fungus)EC50: 8.54[18]
Compound 5t Rhizoctonia solani (Fungus)EC50: 12.01[18]
Compound 5k Acidovorax citrulli (Bacteria)EC50: 20.23[18]
Compound 3f Staphylococcus aureus (Gram +)MIC: 62.5[19]
Bacillus subtilis (Gram +)MIC: 62.5[19]
Escherichia coli (Gram -)MIC: 125[19]
Compound 6b Staphylococcus aureus (Gram +)MIC: 125[19]
Candida albicans (Fungus)MIC: 62.5[19]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

  • Preparation : Serially dilute the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.

  • Inoculation : Prepare a standardized inoculum of the target microorganism and add it to each well, resulting in a final concentration of approximately 5x10^5 CFU/mL for bacteria or 0.5-2.5x10^3 CFU/mL for fungi.

  • Controls : Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism). A standard antibiotic (e.g., Streptomycin) is also used as a reference.[17]

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow Start Synthesized Quinoxaline Derivatives PrepareStock Prepare Stock Solutions (e.g., in DMSO) Start->PrepareStock SerialDilution Perform Serial Dilutions in 96-Well Plates PrepareStock->SerialDilution Inoculation Inoculate with Standardized Microbial Suspension SerialDilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation ReadResults Visually Inspect for Growth (Determine MIC) Incubation->ReadResults End Identify Lead Compounds ReadResults->End

General workflow for in vitro antimicrobial screening.

Neuroprotective Activity

Several novel quinoxaline derivatives have shown promise in models of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[20][21] Their mechanisms often involve combating oxidative stress, neuroinflammation, and other pathological processes that lead to neuronal cell death.[22][23]

Data Presentation: Neuroprotective Effects of Quinoxaline Derivatives
CompoundDisease Model/TargetKey FindingReference
PAQ (4c) Parkinson's Disease (Cellular Model)226.0 ± 9.4% neuroprotection at 50 µM[20]
MPAQ (5c) Parkinson's Disease (Cellular Model)199.2 ± 11.8% neuroprotection at 100 µM[20]
QX-4 Alzheimer's Disease (Cellular Model)Substantially enhanced neuronal viability, blocked Aβ-induced toxicity[22][23]
QX-6 Alzheimer's Disease (Cellular Model)Decreased intracellular ROS and downregulated inflammatory cytokines[22][23]
Mechanism of Action in Alzheimer's Disease

Alzheimer's disease is characterized by multiple pathogenic factors, including the deposition of β-amyloid plaques, neuroinflammation, and oxidative stress.[22][23] Certain quinoxaline derivatives exhibit a multi-target therapeutic potential by simultaneously addressing several of these mechanisms.[22]

Alzheimer_Intervention cluster_pathology Alzheimer's Disease Pathogenesis ABeta β-Amyloid Plaques NeuronDeath Neuronal Cell Death & Cognitive Decline ABeta->NeuronDeath OxStress Oxidative Stress (ROS) OxStress->NeuronDeath Neuroinflam Neuroinflammation (Cytokines) Neuroinflam->NeuronDeath Quinoxaline Quinoxaline Derivatives (e.g., QX-4, QX-6) Quinoxaline->ABeta Blocks Toxicity Quinoxaline->OxStress Reduces ROS Quinoxaline->Neuroinflam Downregulates Cytokines

Multi-target intervention of quinoxalines in Alzheimer's.
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neurons from a toxic insult.[22][23]

  • Cell Culture : Culture a suitable neuronal cell line (e.g., PC12) in appropriate medium.

  • Pre-treatment : Treat the cells with various concentrations of the test quinoxaline derivative for a specified period (e.g., 1-2 hours).

  • Toxic Insult : Induce toxicity by adding a neurotoxic agent relevant to the disease model, such as β-amyloid (Aβ) for Alzheimer's models or 6-hydroxydopamine (6-OHDA) for Parkinson's models.

  • Incubation : Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

  • Viability Assessment : Measure cell viability using an appropriate method, such as the MTT assay described previously, or by quantifying markers of cell death (e.g., lactate dehydrogenase release).

  • Analysis : Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with the neurotoxin alone.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.[10][24]

Data Presentation: COX Inhibition by Quinoxaline Derivatives
CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 11 COX-19.80.03[9][10]
COX-20.3[9][10]
Derivative 13 COX-112.10.04[9][10]
COX-20.5[9][10]
Derivative 4a COX-115.30.05[9][10]
COX-20.8[9][10]
Derivative 5 COX-119.50.04[9][10]
COX-20.9[9][10]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9]

  • Enzyme Preparation : Use purified ovine COX-1 or human recombinant COX-2 enzymes.

  • Reaction Mixture : Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation : Initiate the enzymatic reaction by adding arachidonic acid (the substrate). The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2).

  • Quantification : The amount of prostaglandin produced is quantified. This is often done by measuring the consumption of a co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically at a specific wavelength.

  • Analysis : Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.

General Synthesis of the Quinoxaline Scaffold

A common and classic method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][25]

Experimental Protocol: General Synthesis
  • Reactant Mixture : Dissolve an ortho-phenylenediamine derivative (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or toluene.[25]

  • Catalysis : The reaction can be performed at room temperature or under reflux, often in the presence of a catalyst to improve yield and reaction time.[2][25]

  • Reaction Monitoring : Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is processed. This may involve filtering off the catalyst, evaporating the solvent, and purifying the crude product.[25]

  • Purification : The final quinoxaline derivative is typically purified by recrystallization from a solvent like ethanol to obtain the pure product.[25]

Synthesis_Workflow Reactants o-phenylenediamine + 1,2-dicarbonyl compound Solvent Add Solvent (e.g., Toluene, EtOH) Reactants->Solvent Reaction Stir at Room Temp or Reflux Solvent->Reaction TLC Monitor Reaction by TLC Reaction->TLC TLC->Reaction Incomplete Workup Filter & Evaporate Solvent TLC->Workup Complete Purify Recrystallize Product Workup->Purify Product Pure Quinoxaline Derivative Purify->Product

A generalized workflow for the synthesis of quinoxalines.

References

In Vitro Antifungal Profile of 2-Chloro-3-hydrazinylquinoxaline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antifungal activity of the novel quinoxaline derivative, 2-Chloro-3-hydrazinylquinoxaline. Quinoxaline compounds have emerged as a promising class of antimicrobial agents, and this document summarizes the available quantitative data, details the experimental methodologies for its evaluation, and explores its potential mechanism of action.

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been evaluated against a panel of clinically relevant fungal pathogens, primarily from the Candida and Aspergillus genera. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.[1]

The results, summarized in the table below, indicate that this compound demonstrates notable effectiveness against various fungal species.[1] Its activity is particularly heightened against Candida krusei isolates.[1] However, the compound exhibits variable efficacy against other Candida species, including Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris.[1] Similarly, variable activity was observed against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, with no effect reported against Aspergillus brasiliensis.[1]

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002816
Candida tropicalisATCC 75032
Candida parapsilosisATCC 2201916
Candida kruseiATCC 62588
Candida glabrataATCC 9003032
Candida aurisN/A32
Aspergillus fumigatusATCC 20430516
Aspergillus flavusATCC 20430432
Aspergillus nigerATCC 1640416
Aspergillus terreusATCC MYA-36432
Aspergillus brasiliensisATCC 16404>64

Experimental Protocols

The in vitro antifungal activity of this compound was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] The broth microdilution method was employed as described in the referenced literature.

Broth Microdilution Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • Fungal isolates were cultured on Sabouraud Dextrose Agar at 37°C for 36 hours.[1]

    • A suspension of the fungal culture was prepared in sterile saline.

    • The turbidity of the suspension was adjusted to achieve a final inoculum concentration of 7x10³ colony-forming units per milliliter (CFU/mL).[1]

  • Preparation of this compound Dilutions:

    • A stock solution of this compound was prepared.

    • Serial two-fold dilutions of the compound were made in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations for testing.

  • Inoculation and Incubation:

    • 100 µL of RPMI-1640 medium was dispensed into each well of a 96-well microtiter plate.[1]

    • The prepared fungal inoculum was added to the wells containing the serially diluted compound.

    • The microtiter plates were incubated at 37°C for 24 hours.[1]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the plates were visually inspected for fungal growth.

    • The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the fungus.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro antifungal susceptibility testing of this compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture (Sabouraud Dextrose Agar, 37°C, 36h) inoculum_prep Inoculum Preparation (7x10³ CFU/mL) fungal_culture->inoculum_prep Harvest & Suspend inoculation Inoculation of Plates inoculum_prep->inoculation compound_stock This compound Stock Solution serial_dilution Serial Dilutions in RPMI-1640 compound_stock->serial_dilution Dilute serial_dilution->inoculation plate_prep 96-Well Plate Preparation (100 µL RPMI-1640/well) plate_prep->inoculation incubation Incubation (37°C, 24h) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Antifungal Susceptibility Testing Workflow

While the precise molecular targets of this compound are still under investigation, many quinoxaline derivatives exert their antimicrobial effects through mechanisms such as the inhibition of DNA gyrase and topoisomerase IV, leading to DNA damage. Further research is necessary to elucidate the specific signaling pathways affected by this compound in fungal cells.

References

Probing the Anticancer Potential of 2-Chloro-3-hydrazinylquinoxaline Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds. This technical guide delves into the preliminary anticancer screening of 2-Chloro-3-hydrazinylquinoxaline analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.

The core structure of this compound presents a versatile scaffold for chemical modification, allowing for the generation of a diverse library of analogs with a range of cytotoxic activities against various cancer cell lines. This document summarizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

I. Synthesis of this compound Analogs

The synthesis of the target this compound analogs typically commences with the preparation of 2,3-dichloroquinoxaline from the corresponding 2,3-(1H,4H)-quinoxalinedione. The latter is obtained by the reaction of o-phenylenediamine with oxalic acid. Subsequent treatment with a chlorinating agent like thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF) yields the 2,3-dichloroquinoxaline intermediate[1].

The key step involves the selective nucleophilic substitution of one of the chloro groups with hydrazine hydrate. This reaction is generally carried out in a suitable solvent like ethanol at room temperature to afford this compound[1]. Further derivatization of the hydrazinyl moiety can be achieved through reactions with various aldehydes, ketones, or other electrophiles to generate a library of analogs. For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate in absolute ethanol produces 6-bromo-2-chloro-3-hydrazinylquinoxaline[2].

II. In Vitro Anticancer Activity

The synthesized this compound analogs have been subjected to preliminary anticancer screening against a panel of human cancer cell lines. The cytotoxic effects are typically quantified as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A study on a series of 2-chloro quinoxaline derivatives with different substituted benzylidene side chains, derived from this compound, demonstrated promising cytotoxic activity against liver cancer cell lines (HepG-2 and HuH-7)[1]. The IC50 values for some of these derivatives were in the low micromolar range, indicating potent anticancer activity[1].

Similarly, derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline have been synthesized and evaluated for their anticancer activity. Certain tetrazolo[1,5-a]quinoxaline derivatives, synthesized from the hydrazinyl intermediate, displayed high cytotoxic activity against three tumor cell lines, with some compounds showing greater potency than the reference drug doxorubicin[2].

Table 1: Cytotoxicity Data of Selected this compound Analogs
Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: 2-chloro quinoxaline derivatives [1]
Compound 6a (R=H)HepG-24.38
HuH-76.51
Compound 6b (R=2-OH)HepG-24.03
HuH-76.19
Compound 6c (R=4-OH)HepG-26.33
HuH-78.37
Compound 6d (R=4-OCH3)HepG-26.28
HuH-78.21
Compound 6e (R=4-Cl)HepG-25.86
HuH-77.93
Series 2: Derivatives of 6-bromo-2-chloro-3-hydrazinylquinoxaline [2]
Compound 4 (Tetrazolo[1,5-a]quinoxaline derivative)MCF-70.01 µg/mL
HCT-1160.02 µg/mL
HepG-20.02 µg/mL
Compound 5a (Triazolo[4,3-a]quinoxaline derivative)MCF-70.04 µg/mL
HCT-1160.06 µg/mL
HepG-20.05 µg/mL
Compound 5b (Triazolo[4,3-a]quinoxaline derivative)MCF-70.03 µg/mL
HCT-1160.04 µg/mL
HepG-20.04 µg/mL

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

III. Experimental Protocols

A. Synthesis of this compound

A solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol) is stirred at room temperature. To this solution, hydrazine hydrate is added dropwise. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the precipitated product is collected by filtration, washed with the solvent, and dried. Further purification can be achieved by recrystallization or column chromatography[1].

B. Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

IV. Visualizing Workflows and Pathways

To better illustrate the experimental and logical processes involved in the anticancer screening of this compound analogs, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow cluster_screening Anticancer Screening Workflow o-Phenylenediamine o-Phenylenediamine 2,3-(1H,4H)-quinoxalinedione 2,3-(1H,4H)-quinoxalinedione o-Phenylenediamine->2,3-(1H,4H)-quinoxalinedione + Oxalic Acid 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline 2,3-(1H,4H)-quinoxalinedione->2,3-Dichloroquinoxaline + SOCl2/DMF This compound This compound 2,3-Dichloroquinoxaline->this compound + Hydrazine Hydrate Analog Library Analog Library This compound->Analog Library + Aldehydes/Ketones MTT Assay MTT Assay Analog Library->MTT Assay Primary Screening Determine IC50 Values Determine IC50 Values MTT Assay->Determine IC50 Values Hit Identification Hit Identification Determine IC50 Values->Hit Identification Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies

A generalized workflow for the synthesis and anticancer screening of this compound analogs.

G Quinoxaline Analog Quinoxaline Analog HDAC Inhibition HDAC Inhibition Quinoxaline Analog->HDAC Inhibition Potential Target Chromatin Remodeling Chromatin Remodeling HDAC Inhibition->Chromatin Remodeling Gene Expression Changes Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Cell Cycle Arrest Cell Cycle Arrest Gene Expression Changes->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Gene Expression Changes->Apoptosis Induction Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death

A potential signaling pathway involving HDAC inhibition by quinoxaline analogs leading to anticancer effects.

V. Conclusion and Future Directions

The preliminary anticancer screening of this compound analogs has revealed a promising new class of compounds with potent cytotoxic activity against various cancer cell lines. The ease of synthesis and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of novel anticancer agents.

Future research should focus on expanding the library of analogs to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds. Further investigation into their effects on cell cycle progression and apoptosis will provide a more complete understanding of their anticancer properties and guide the design of next-generation quinoxaline-based therapeutics. The promising in vitro results encourage further preclinical development, including in vivo efficacy and toxicity studies, to assess their potential for clinical translation.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-3-hydrazinylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, holding a significant position in medicinal chemistry due to their wide-ranging pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatile nature of the quinoxaline scaffold makes it a privileged structure in the design of novel therapeutic agents. Among these, 2-chloro-3-hydrazinylquinoxaline serves as a crucial intermediate for the synthesis of more complex and biologically active molecules. The presence of a reactive chlorine atom and a nucleophilic hydrazinyl group provides a versatile platform for further chemical modifications.

This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of this compound and its derivatives. It details the experimental protocols for their synthesis and outlines the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, that are pivotal in confirming their molecular structure. Furthermore, this guide presents illustrative signaling pathways that may be modulated by these compounds, offering insights into their potential mechanisms of action.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from o-phenylenediamine. The initial step involves the formation of the quinoxaline core, followed by the introduction of the chloro and hydrazinyl functionalities.

Synthesis of 2,3-Dichloroquinoxaline (Precursor)

The precursor, 2,3-dichloroquinoxaline, is synthesized from quinoxaline-2,3-dione.

Materials:

  • Quinoxaline-2,3-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of quinoxaline-2,3-dione and phosphorus oxychloride is prepared. A catalytic amount of DMF is added.

  • The mixture is gently heated to reflux for a specified duration, typically monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The reaction mixture is then carefully and slowly poured onto crushed ice with constant stirring in a well-ventilated fume hood. This step is highly exothermic.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,3-dichloroquinoxaline.

Synthesis of this compound

Materials:

  • 2,3-Dichloroquinoxaline (0.168 mole)

  • Hydrazine hydrate (0.369 mole)

  • Ethanol (500 mL)

  • Methanol (for recrystallization)

Procedure:

  • 2,3-Dichloroquinoxaline (33.5 g, 0.168 mole) is stirred with hydrazine hydrate (18.5 g, 0.369 mole) in 500 mL of ethanol at room temperature.[1]

  • The reaction mixture is stirred overnight (approximately 16 hours), during which a thick, yellow slurry forms.[1]

  • The precipitate is collected by filtration and washed with ethanol.[1]

  • The crude product is recrystallized from hot methanol to yield pure this compound.[1]

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic and crystallographic techniques. Below are tables summarizing representative data for this compound and its analogs.

Table 1: Mass Spectrometry Data for this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z)
This compoundC₈H₇ClN₄194.62194 (M⁺)
Data sourced from PrepChem.[1]
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Quinoxaline Derivatives
Compound/Fragment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Quinoxaline Core (Aromatic Protons)7.50 - 8.10 (m)128.0 - 145.0
Hydrazinyl Protons (-NH-NH₂)Variable (broad signals)-
Chloro-substituted Carbon-~150.0
Hydrazinyl-substituted Carbon-~155.0
Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.
Table 3: Representative IR Spectral Data for Quinoxaline Derivatives
Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Hydrazine)3200 - 3400 (broad)
C=N Stretch (Quinoxaline Ring)1600 - 1650
C-Cl Stretch700 - 800
Aromatic C-H Stretch3000 - 3100
Table 4: Representative X-ray Crystallographic Data for a Related Hydrazinylidene-quinoline Derivative
ParameterValue
Molecular FormulaC₁₁H₁₀ClN₃O
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)3.8949 (2)
b (Å)12.0510 (5)
c (Å)21.9910 (9)
V (ų)1032.20 (8)
Data for 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.[2]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound derivatives.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start o-Phenylenediamine step1 Condensation with Oxalic Acid start->step1 intermediate1 Quinoxaline-2,3-dione step1->intermediate1 step2 Chlorination (POCl3) intermediate1->step2 intermediate2 2,3-Dichloroquinoxaline step2->intermediate2 step3 Hydrazinolysis (Hydrazine Hydrate) intermediate2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir xray X-ray Crystallography product->xray structure Confirmed Structure nmr->structure ms->structure ir->structure xray->structure

Workflow for Synthesis and Structure Elucidation.
Potential Signaling Pathway Modulation

Quinoxaline derivatives have been identified as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified representation of kinase signaling pathways that could be targeted by quinoxaline derivatives.

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation stress Cellular Stress ask1 ASK1 stress->ask1 jnk_p38 JNK / p38 ask1->jnk_p38 apoptosis Apoptosis jnk_p38->apoptosis quinoxaline Quinoxaline Derivative quinoxaline->pi3k Inhibition quinoxaline->ask1 Inhibition

Potential Kinase Signaling Pathway Inhibition.

Conclusion

The structure elucidation of this compound derivatives is a systematic process that combines organic synthesis with a suite of powerful analytical techniques. The synthetic route via 2,3-dichloroquinoxaline is a well-established and efficient method. The definitive confirmation of the molecular structure is achieved through the collective interpretation of data from NMR, IR, and mass spectrometry, with single-crystal X-ray diffraction providing unambiguous proof of the three-dimensional arrangement of atoms. The biological significance of these compounds, particularly as potential kinase inhibitors, underscores the importance of their precise structural characterization in the ongoing quest for novel therapeutic agents. This guide provides a foundational framework for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Reaction Mechanisms of 2-Chloro-3-hydrazinylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms of 2-Chloro-3-hydrazinylquinoxaline, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document elucidates the synthesis of this key intermediate through nucleophilic aromatic substitution (SNAr) and details its subsequent transformations, including condensation and cyclization reactions. Detailed experimental protocols for key reactions are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, reaction pathways and experimental workflows are visualized through meticulously crafted diagrams using the DOT language to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. Among these, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, including potential antifungal and anticancer agents.[1] A thorough understanding of its reaction mechanisms is paramount for the rational design and development of novel therapeutic agents. This guide focuses on the fundamental reaction pathways involved in the synthesis and derivatization of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[2] This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[1] In this specific reaction, hydrazine acts as the nucleophile, and a chloride ion is the leaving group.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the hydrazine molecule on one of the electron-deficient carbon atoms (C2 or C3) of the 2,3-dichloroquinoxaline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The negative charge is delocalized over the quinoxaline ring system.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the quinoxaline ring is restored by the elimination of a chloride ion, yielding the monosubstituted product, this compound.[1]

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) 2,3-dichloroquinoxaline->Meisenheimer + Hydrazine (Nucleophilic Attack) Hydrazine Hydrazine (H2N-NH2) Product This compound Meisenheimer->Product - Cl- (Elimination)

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 2,3-dichloroquinoxaline (0.168 mole) in 500 ml of ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Hydrazine hydrate (0.369 mole) is added to the stirred solution at room temperature.

  • The reaction mixture is stirred overnight (approximately 16 hours) at room temperature (ca. 20°C). A thick, yellow slurry will form.

  • The precipitate is collected by filtration and washed with ethanol.

  • The crude product is recrystallized from hot methanol to yield pure this compound.

Quantitative Data
ParameterValueReference
Yield41%[2]
Melting Point181°C (decomposition)[2]
Mass Spectrum (m/e)194 (P)[2]

Reactions of this compound

The hydrazinyl group in this compound is nucleophilic and readily reacts with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form hydrazones. These hydrazones can then undergo intramolecular cyclization to form fused heterocyclic systems.

Condensation Reaction with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones is a classic condensation reaction that proceeds under acidic catalysis to form the corresponding hydrazone derivatives.

The formation of a hydrazone is a two-step process involving nucleophilic addition followed by dehydration.[6][7]

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolhydrazine.[6]

  • Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, making it a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the stable C=N double bond of the hydrazone. The breakdown of the tetrahedral intermediate is often the rate-limiting step at neutral pH.[6][8]

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Hydrazine_Deriv This compound Tetrahedral Carbinolhydrazine (Tetrahedral Intermediate) Hydrazine_Deriv->Tetrahedral + Aldehyde/Ketone (Nucleophilic Addition) Carbonyl Aldehyde/Ketone Hydrazone Hydrazone Derivative Tetrahedral->Hydrazone - H2O (Dehydration) Water Water Tetrahedral->Water

Caption: Mechanism of Hydrazone Formation.

This protocol is a general representation from literature for the synthesis of hydrazone derivatives.[9]

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (15-25 mL), add the desired aldehyde or ketone (1 mmol).

  • Add a catalytic amount of glacial acetic acid (a few drops to 2 mL).

  • The reaction mixture is heated to reflux with stirring for 3-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is allowed to cool.

  • The precipitated solid is collected by filtration and can be recrystallized from a suitable solvent (e.g., ethanol or ethanol/DMF) to yield the pure hydrazone derivative.

DerivativeAldehyde/KetoneYield (%)Melting Point (°C)Reference
CHP1 4-methoxybenzaldehyde87196-198[9]
CHP5 4-chlorobenzaldehyde92201-204[9]
Cyclization Reactions

The hydrazone derivatives of this compound can undergo intramolecular cyclization to form fused heterocyclic systems, such as the[2][3]triazolo[4,3-a]quinoxaline ring system. This is a key transformation for generating molecular diversity.

The cyclization of this compound with orthoesters in the presence of a carboxylic acid is a common method to synthesize 4-chloro-[2][3]triazolo[4,3-a]quinoxalines.

  • Initial Condensation: The reaction likely begins with the condensation of the hydrazinyl group with the orthoester to form an intermediate.

  • Intramolecular Nucleophilic Attack: The endocyclic nitrogen of the quinoxaline ring then acts as a nucleophile, attacking the newly formed imine-like carbon.

  • Elimination: Subsequent elimination of alcohol and water molecules drives the reaction towards the formation of the stable, fused aromatic triazole ring.

Cyclization_Mechanism cluster_reactants_cyclization Reactants cluster_intermediate_cyclization Intermediate cluster_product_cyclization Product Hydrazine_Deriv_Cyclization This compound Condensation_Intermediate Condensation Intermediate Hydrazine_Deriv_Cyclization->Condensation_Intermediate + Orthoester (Condensation) Orthoester Orthoester Triazoloquinoxaline 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline Condensation_Intermediate->Triazoloquinoxaline Intramolecular Cyclization & Elimination

Caption: Formation of the Triazoloquinoxaline Ring System.

This protocol is based on a reported procedure.

Materials:

  • This compound

  • Triethylorthoformate (or other orthoesters)

  • Formic acid (or other corresponding carboxylic acids)

  • Ethanol

Procedure:

  • A mixture of this compound (2 mmol), the appropriate orthoester (1.5 ml), and the corresponding carboxylic acid (10 ml) is prepared in a round-bottom flask.

  • The mixture is heated under reflux for 8 hours.

  • After the reaction is complete, the mixture is dried by heating.

  • The residue is recrystallized from ethanol to obtain the pure 4-chloro-[2][3]triazolo[4,3-a]quinoxaline derivative.

CompoundFormulaYieldMelting Point (°C)Reference
4-Chloro-[2][3]triazolo[4,3-a]quinoxalineC9H5ClN4Not specified238-240

Summary of Experimental Workflows

The synthesis and derivatization of this compound can be summarized in a logical workflow, starting from the commercially available 2,3-dichloroquinoxaline.

Experimental_Workflow Start 2,3-dichloroquinoxaline Step1 React with Hydrazine Hydrate (SNAr Reaction) Start->Step1 Intermediate This compound Step1->Intermediate Step2a Condensation with Aldehyde/Ketone Intermediate->Step2a Step2b Cyclization with Orthoester Intermediate->Step2b Product_Hydrazone Hydrazone Derivatives Step2a->Product_Hydrazone Product_Triazole [1,2,4]triazolo[4,3-a]quinoxaline Derivatives Step2b->Product_Triazole

Caption: Overall Experimental Workflow.

Conclusion

This compound is a valuable and reactive intermediate in the synthesis of a wide range of quinoxaline-based heterocyclic compounds. Its synthesis via nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a robust and well-established method. The subsequent condensation and cyclization reactions of the hydrazinyl moiety provide a versatile platform for the generation of diverse molecular architectures with significant potential in drug discovery and development. A clear understanding of the underlying reaction mechanisms, as detailed in this guide, is essential for the efficient and targeted synthesis of novel quinoxaline derivatives.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrazolo[1,5-a]quinoxalines from 2-Chloro-3-hydrazinylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazolo[1,5-a]quinoxalines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. These scaffolds are recognized as privileged structures due to their diverse biological activities, including potential as anticonvulsant and antiphytopathogenic agents.[1] The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, enhancing the pharmacological properties of molecules.[2] This document provides a detailed protocol for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from 2-chloro-3-hydrazinylquinoxaline, a readily accessible starting material. The synthesis involves a diazotization of the hydrazinyl group followed by an intramolecular cyclization to form the fused tetrazole ring.

Principle of the Method

The synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline from this compound is achieved through a one-pot reaction. The hydrazinyl group of the starting material is converted to an azido group in situ using a nitrosating agent, typically generated from sodium nitrite in an acidic medium. The newly formed 2-azido-3-chloroquinoxaline then undergoes a spontaneous intramolecular 1,5-dipolar cyclization to yield the thermodynamically stable tetrazolo[1,5-a]quinoxaline ring system. This method is analogous to established procedures for the synthesis of similar fused tetrazole heterocycles.[3][4]

Reagents and Materials

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Ethanol

  • Distilled water

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Experimental Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.95 g (10 mmol) of this compound in 30 mL of a 1:1 mixture of ethanol and water.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

2. Diazotization and Cyclization:

  • Slowly add 5 mL of concentrated hydrochloric acid to the cooled solution.

  • In a separate beaker, prepare a solution of 0.83 g (12 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

3. Product Isolation and Purification:

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with 20 mL of cold distilled water to remove any inorganic salts.

  • Recrystallize the crude product from ethanol to obtain pure 4-chlorotetrazolo[1,5-a]quinoxaline.

  • Dry the purified product in a vacuum oven at 50 °C.

4. Characterization:

  • Determine the melting point of the purified product.

  • Characterize the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Starting MaterialReagentSolventReaction TimeTemperatureProductYield (%)
This compoundSodium NitriteEthanol/Water (1:1) with HCl2 hours0-5 °C4-Chlorotetrazolo[1,5-a]quinoxaline75-85*

*Note: The yield is an estimated value based on analogous reactions reported in the literature.

Visualizations

Reaction_Pathway start This compound intermediate In situ generated 2-Azido-3-chloroquinoxaline start->intermediate NaNO₂, HCl 0-5 °C product 4-Chlorotetrazolo[1,5-a]quinoxaline intermediate->product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 4-chlorotetrazolo[1,5-a]quinoxaline.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis dissolution Dissolve Starting Material in EtOH/H₂O cooling Cool to 0-5 °C dissolution->cooling acidification Add HCl cooling->acidification diazotization Add NaNO₂ solution acidification->diazotization stirring Stir for 2 hours diazotization->stirring filtration Filter Precipitate stirring->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry under Vacuum recrystallization->drying characterization Spectroscopic Characterization (NMR, MS) drying->characterization

Caption: Experimental workflow for the synthesis and characterization of 4-chlorotetrazolo[1,5-a]quinoxaline.

References

Application Notes and Protocols for the Condensation Reaction of 2-Chloro-3-hydrazinylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, make them attractive scaffolds for the design of novel therapeutic agents.[1][2][3][4] The condensation reaction of 2-Chloro-3-hydrazinylquinoxaline with various aldehydes and ketones provides a straightforward and efficient method to synthesize a library of quinoxaline-hydrazone derivatives. These derivatives have shown promise as potent biological agents, with mechanisms of action often involving the inhibition of key enzymes such as DNA gyrase in bacteria and various kinases and topoisomerases in cancer cells.[5][6][7][8]

This document provides a detailed protocol for the condensation reaction of this compound with carbonyl compounds, along with data presentation and visualizations to guide researchers in the synthesis and evaluation of these promising compounds.

Materials and Reagents

ReagentSupplierCAS NumberSafety Precautions
This compoundSigma-Aldrich51347-93-4Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with gloves, eye protection, and in a well-ventilated area.[9]
Aromatic/Aliphatic Aldehydes or KetonesVariousVariesVaries depending on the specific carbonyl compound. Refer to the specific Safety Data Sheet (SDS). Generally, handle with care, avoiding inhalation and skin contact.
Ethanol (Absolute)Fisher Scientific64-17-5Highly flammable liquid and vapor. Keep away from heat and open flames. Use in a well-ventilated area.
Glacial Acetic AcidSigma-Aldrich64-19-7Causes severe skin burns and eye damage. Flammable liquid and vapor. Use in a fume hood with appropriate personal protective equipment (PPE).
2,3-Dichloroquinoxaline (for synthesis)Sigma-Aldrich2213-63-0Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE.
Hydrazine Hydrate (for synthesis)Sigma-Aldrich7803-57-8Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer and damage to organs. Handle with extreme caution in a fume hood with specialized PPE.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of the starting material.[10]

Procedure:

  • In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1 equivalent) in absolute ethanol.

  • To this stirred suspension, add hydrazine hydrate (2.2 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.

  • Filter the precipitate and wash it with cold ethanol.

  • Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.

  • Characterize the product by melting point determination and spectroscopic methods (e.g., Mass Spectrometry). A melting point of 181 °C (with decomposition) and a mass spectrum showing a molecular ion peak at m/e 194 are expected.[10]

Protocol 2: General Procedure for the Condensation Reaction with Aldehydes and Ketones

This generalized protocol is based on several reported methods for the synthesis of quinoxaline-hydrazone derivatives.[6][11][12]

Procedure:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired aromatic or aliphatic aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol mixture).

  • Characterize the final product using standard analytical techniques, including melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the condensation reaction of this compound with various carbonyl compounds, as compiled from the literature.

EntryCarbonyl CompoundSolventCatalystReaction Time (h)Yield (%)M.p. (°C)Analytical Data Highlights
1BenzaldehydeEthanolGlacial Acetic Acid6>85210-2121H NMR: Signals corresponding to aromatic protons and the azomethine proton (-N=CH-). IR (cm-1): Presence of C=N stretching band.
24-ChlorobenzaldehydeEthanolGlacial Acetic Acid7>90235-2371H NMR: Characteristic shifts for the chloro-substituted aromatic ring. MS: Molecular ion peak corresponding to the product.
34-MethoxybenzaldehydeEthanolGlacial Acetic Acid6>88205-2071H NMR: Singlet for the methoxy group protons. IR (cm-1): C-O stretching band.
4AcetophenoneEthanolGlacial Acetic Acid8>80198-2001H NMR: Singlet for the methyl protons of the acetophenone moiety.
5CyclohexanoneEthanolGlacial Acetic Acid8>75188-1901H NMR: Signals corresponding to the methylene protons of the cyclohexyl ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinoxaline-hydrazone derivatives.

G cluster_synthesis Synthesis of this compound cluster_condensation Condensation Reaction start 2,3-Dichloroquinoxaline + Hydrazine Hydrate step1 Stir in Ethanol at Room Temperature start->step1 step2 Filter and Wash step1->step2 product1 This compound step2->product1 start2 This compound + Aldehyde/Ketone step3 Reflux in Ethanol with Acetic Acid Catalyst start2->step3 step4 Cool and Filter step3->step4 step5 Recrystallize step4->step5 product2 Quinoxaline-Hydrazone Derivative step5->product2

Caption: General workflow for the synthesis of quinoxaline-hydrazones.

Proposed Antimicrobial Mechanism of Action

Quinoxaline-hydrazone derivatives have been reported to exhibit antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.

G compound Quinoxaline-Hydrazone Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_gyrase->cell_death Inhibition leads to dna_replication->cell_death Leads to

Caption: Inhibition of DNA gyrase by quinoxaline-hydrazones.

Potential Anticancer Signaling Pathway Inhibition

The anticancer activity of quinoxaline derivatives can be attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.

G cluster_pathways Cancer Cell Signaling Pathways cluster_outcomes Cellular Outcomes compound Quinoxaline Derivative egfr EGFR/VEGFR-2 Signaling compound->egfr Inhibits topo Topoisomerase Activity compound->topo Inhibits tubulin Tubulin Polymerization compound->tubulin Disrupts proliferation Cell Proliferation & Angiogenesis egfr->proliferation dna_repair DNA Replication & Repair topo->dna_repair mitosis Mitosis tubulin->mitosis apoptosis Apoptosis proliferation->apoptosis Inhibition promotes dna_repair->apoptosis Inhibition promotes mitosis->apoptosis Disruption promotes

Caption: Multi-target inhibition by quinoxaline derivatives in cancer.

References

The Versatility of 2-Chloro-3-hydrazinylquinoxaline in the Synthesis of Novel Heterocycles: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydrazinylquinoxaline is a versatile and highly reactive scaffold that serves as a pivotal starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, possessing both a reactive hydrazinyl group and a labile chlorine atom, allow for a multitude of cyclization reactions, leading to the formation of fused quinoxaline systems with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles derived from this compound, with a focus on their applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. The synthesized compounds, including triazolo[4,3-a]quinoxalines, pyrazolo[1,5-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, have demonstrated promising biological activities, which are summarized herein.

Synthetic Pathways and Applications

This compound is a key building block for the construction of various fused heterocyclic systems. The presence of the hydrazine moiety allows for condensation reactions with a variety of electrophilic reagents, such as orthoesters, β-ketoesters, and aldehydes, leading to the formation of five- and six-membered heterocyclic rings fused to the quinoxaline core. The chlorine atom at the 2-position can be readily displaced by nucleophiles, offering further opportunities for structural diversification.

A general workflow for the synthesis of these novel heterocycles is depicted below.

Synthetic Workflow A 2,3-Dichloroquinoxaline B This compound A->B Hydrazine Hydrate F Triazolo[4,3-a]quinoxalines B->F Cyclocondensation G Pyrazolo[1,5-a]quinoxalines B->G Cyclocondensation H Tetrazolo[1,5-a]quinoxalines B->H Cyclization C Orthoesters C->F D β-Dicarbonyl Compounds D->G E Sodium Azide E->H I Biological Screening (Anticancer, Antimicrobial, etc.) F->I G->I H->I

Caption: General workflow for synthesizing novel heterocycles.

Featured Heterocyclic Systems

Triazolo[4,3-a]quinoxalines

Triazolo[4,3-a]quinoxalines are a prominent class of heterocycles synthesized from this compound. These compounds have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The synthesis typically involves the condensation of this compound with orthoesters in the presence of an acid catalyst.[1]

Biological Activity: Certain triazolo[4,3-a]quinoxaline derivatives have shown potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 pathway.[3][4][5][6]

VEGFR2_Signaling_Pathway cluster_cell Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Triazoloquinoxaline Triazolo[4,3-a]quinoxaline Derivative Triazoloquinoxaline->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway.

Pyrazolo[1,5-a]quinoxalines

Pyrazolo[1,5-a]quinoxalines represent another important class of heterocycles accessible from this compound. The synthesis often involves the reaction with β-dicarbonyl compounds. These derivatives have been investigated for their antimicrobial and anticancer activities.[7]

Biological Activity: Some pyrazolo[1,5-a]quinoxaline derivatives have been reported to exhibit antimicrobial activity.[8]

Tetrazolo[1,5-a]quinoxalines

The reaction of this compound derivatives with sodium azide can lead to the formation of tetrazolo[1,5-a]quinoxalines.[9][10] These compounds have been explored for their potential as anticancer agents.[11]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative synthesized heterocyclic compounds.

Table 1: Anticancer Activity of Triazolo[4,3-a]quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
19a MCF-7 (Breast)8.2[5]
HepG2 (Liver)5.4[5]
20h HepG2 (Liver)3.3[3]
MCF-7 (Breast)4.1[3]
25d MCF-7 (Breast)4.1[4]
HepG2 (Liver)5.2[4]
Chalcone 7b HCT-116 (Colon)1.65[12]
Chalcone 7e MCF-7 (Breast)2.54[12]
Chalcone 7g HepG2 (Liver)3.11[12]

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo[4,3-a]quinoxaline 18 S. aureus-[13]
Triazolo[4,3-a]quinoxaline 20 E. coli-[13]
Pyrazolo[1,5-a]pyrimidine 3a S. aureus0.125-0.50[8]
Pyrazolo[1,5-a]pyrimidine 5a E. coli0.062-0.50[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-[9][10][14]triazolo[4,3-a]quinoxaline Derivatives[1][15]

This protocol describes the synthesis of 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline derivatives from this compound.

Materials:

  • This compound

  • Triethylorthoformate (or other orthoesters)

  • Formic acid (or corresponding carboxylic acid)

  • Ethanol

Procedure:

  • A mixture of this compound (2 mmol, 0.39 g) and triethylorthoformate (1.5 mL) in formic acid (10 mL) is heated under reflux for 8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting mixture is dried by heating to remove the solvent.

  • The crude product is recrystallized from ethanol to yield the pure 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline derivative.

Expected Yield: 72% for 4-chloro-[9][10][14]triazolo[4,3-a]quinoxaline.[1]

Protocol 2: Synthesis of 4-Amino-tetrazolo[1,5-a]quinoxaline Derivatives[9]

This protocol outlines the synthesis of 4-amino-tetrazolo[1,5-a]quinoxaline derivatives from substituted 2-chloro-3-aminoquinoxalines.

Materials:

  • 2-Chloro-3-(substituted amino)quinoxaline

  • Sodium azide (NaN₃)

  • Dimethylsulfoxide (DMSO)

  • Water

Procedure:

  • A solution of the 2-chloro-3-(substituted amino)quinoxaline (10 mmol) and sodium azide (1 g) in dimethylsulfoxide (15 mL) is heated under reflux for 3 hours.

  • The reaction mixture is then cooled to room temperature.

  • Water (20 mL) is added to the mixture to precipitate the product.

  • The precipitate is collected by filtration, washed with warm water, and dried at 80°C to afford the 4-amino-tetrazolo[1,5-a]quinoxaline derivative.

Expected Yield: 85% for 4-(Morpholin-4-yl)tetrazolo[1,5-a]quinoxaline.[9]

Conclusion

This compound has proven to be an invaluable precursor for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. The straightforward and efficient synthetic protocols, coupled with the diverse biological activities of the resulting triazolo[4,3-a]quinoxalines, pyrazolo[1,5-a]quinoxalines, and tetrazolo[1,5-a]quinoxalines, make this a highly attractive area for further research and development. The data and protocols presented in this document are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this versatile class of heterocycles.

References

Application Notes and Protocols: Development of Antimicrobial Agents from Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the quinoxaline scaffold. Quinoxaline derivatives have emerged as a promising class of compounds in the fight against antimicrobial resistance due to their broad spectrum of activity against various bacterial and fungal pathogens.[1] This document outlines key synthetic methodologies, antimicrobial evaluation protocols, structure-activity relationship insights, and mechanisms of action to guide researchers in the discovery and development of novel quinoxaline-based antimicrobial agents.

Synthesis of Antimicrobial Quinoxaline Derivatives

The versatile quinoxaline core can be synthesized and modified through several established methods. A common and effective approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] Subsequent modifications can be introduced at various positions of the quinoxaline ring to modulate antimicrobial activity.

Protocol 1: Synthesis of 2-Substituted-3-methylquinoxaline Derivatives

This protocol describes a general two-step synthesis of 2-substituted-3-methylquinoxaline derivatives, which have shown significant antimicrobial properties.[3]

Step 1: Synthesis of 2-Chloro-3-methylquinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in n-butanol.

  • Addition of Reagent: Add ethyl pyruvate to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of Intermediate: Upon completion, the reaction yields 2-hydroxy-3-methylquinoxaline.[3]

  • Chlorination: Treat the 2-hydroxy-3-methylquinoxaline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-3-methylquinoxaline.[3]

  • Purification: Purify the product by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-[4-(substituted-benziminomethyl)phenoxy]-3-methylquinoxalines

  • Reaction Setup: Reflux a mixture of 2-chloro-3-methylquinoxaline and 4-hydroxybenzaldehyde in acetonitrile in the presence of a base (e.g., anhydrous K₂CO₃) to afford 2-(p-formylphenoxy)-3-methylquinoxaline.[3]

  • Schiff Base Formation: React the resulting intermediate with various substituted aromatic amines in ethanol with a catalytic amount of glacial acetic acid.[3]

  • Product Isolation: Cool the reaction mixture to allow the crystalline product to separate.

  • Purification: Filter, wash with cold ethanol, and recrystallize the final product from ethanol.[3]

Protocols for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized quinoxaline derivatives, standardized in vitro assays are employed. The most common methods are the disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[4]

Protocol 2: Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.

  • Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate with the microbial suspension.

  • Disk Application: Dissolve the synthesized quinoxaline compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL). Impregnate sterile paper disks (6 mm in diameter) with a specific amount of the compound solution (e.g., 50 µ g/disk ).

  • Incubation: Place the impregnated disks on the surface of the inoculated agar plates. Incubate the plates at 37°C for 24 hours for bacteria and at 22-28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as positive controls.

Protocol 3: Broth Microdilution Method for MIC Determination

This method provides quantitative data on the antimicrobial potency of the compounds.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the quinoxaline compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Quantitative Antimicrobial Activity of Quinoxaline Derivatives

The antimicrobial efficacy of various quinoxaline derivatives has been quantified against a range of pathogenic bacteria and fungi. The data presented in the following tables are compiled from multiple studies to facilitate comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoxaline Derivatives against Bacteria

Compound IDDerivative ClassS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)MRSA (µg/mL)Reference
5p C-2 amine-substituted484-32-8-32[5]
4a Amide-linkedPotent-ModerateModerate-[6]
4h Amide-linkedPotent-ModerateModerate-[6]
Generic Quinoxaline derivative1-4---1-4[7][8]
2-chloro-3-methyl-6-nitroquinoxaline Substituted quinoxaline-Active---[9]

Table 2: Antimicrobial Activity (Zone of Inhibition) of Schiff Base Quinoxaline Derivatives

Compound IDGram-positive BacteriaGram-negative BacteriaFungi
S. aureus (mm)B. subtilis (mm)E. coli (mm)
7 Highly ActiveHighly ActiveHighly Active
8a Highly ActiveNo ActivityHighly Active
8c Highly ActiveHighly ActiveHighly Active
8d Highly ActiveHighly ActiveHighly Active
11a Highly ActiveHighly ActiveHighly Active
11c Highly ActiveHighly ActiveHighly Active

Activity based on the disc diffusion method with 50 µ g/disk . "Highly Active" indicates significant zones of inhibition as reported in the source literature. Data compiled from[10].

Mechanism of Action of Quinoxaline Derivatives

The antimicrobial mechanism of action for quinoxaline derivatives can vary depending on their structural class. A well-studied group is the quinoxaline 1,4-di-N-oxides (QdNOs).

The antibacterial action of QdNOs is particularly effective under anaerobic conditions and involves bioreduction of the N-oxide groups by bacterial reductases.[11] This process generates reactive oxygen species (ROS), including hydroxyl radicals, which subsequently cause oxidative damage to cellular components.[11][12] The primary targets of this oxidative stress are DNA, leading to strand scission and degradation, and the bacterial cell wall and membrane, resulting in their disruption and cell lysis.[11]

antimicrobial_mechanism cluster_bacterium Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Bioreduction Bacterial Reductases QdNO->Bioreduction Enters cell ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Generates DNA Bacterial DNA ROS->DNA Attacks CellWall Cell Wall & Membrane ROS->CellWall Attacks DamageDNA DNA Damage & Degradation DNA->DamageDNA Leads to DamageCell Cell Wall/Membrane Damage & Lysis CellWall->DamageCell Leads to

Antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

Experimental and Developmental Workflow

The development of novel quinoxaline-based antimicrobial agents follows a structured workflow from initial design and synthesis to preclinical evaluation.

development_workflow cluster_discovery Discovery & Design cluster_screening In Vitro Evaluation cluster_preclinical Preclinical Development Design Compound Design & Library Conception Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Mechanism Mechanism of Action Studies MIC->Mechanism SAR->Design Iterative Optimization Toxicity In Vitro Cytotoxicity Assays Mechanism->Toxicity InVivo In Vivo Efficacy & Toxicology Models Toxicity->InVivo

Workflow for antimicrobial quinoxaline development.

Structure-Activity Relationship (SAR) of Antimicrobial Quinoxaline Derivatives

The antimicrobial potency of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. A systematic review of the literature from 2015 to 2024 highlights several key SAR trends.[1]

  • Substitutions at C-2 and C-3: Modifications at these positions are crucial for antimicrobial activity. The introduction of various heterocyclic and aromatic moieties, often via ether or amine linkages, has been shown to enhance potency.[3]

  • Electron-withdrawing Groups: For quinoxaline 1,4-di-N-oxides, the presence of electron-withdrawing groups, such as trifluoromethyl, can increase antibacterial activity.[12] This is likely due to the facilitation of the bioreduction process that generates ROS.[12]

  • Lipophilicity: Increased lipophilicity, often achieved by incorporating aromatic rings and alkyl groups, can improve the permeability of the compounds through the microbial cell wall, leading to higher activity.

  • Amide and Hydrazone Linkages: The incorporation of amide and hydrazone functionalities has been a successful strategy in developing potent antimicrobial quinoxaline derivatives.[6][10]

SAR_summary cluster_substituents Key Substituent Effects cluster_activity Impact on Antimicrobial Activity QuinoxalineCore Quinoxaline Core C2C3 C-2 & C-3 Substitutions (Heterocycles, Aromatics) QuinoxalineCore->C2C3 EWG Electron-Withdrawing Groups (e.g., -CF3 on QdNOs) QuinoxalineCore->EWG Lipophilicity Increased Lipophilicity (Aromatic/Alkyl groups) QuinoxalineCore->Lipophilicity Linkers Functional Linkers (Amides, Hydrazones) QuinoxalineCore->Linkers EnhancedPotency Enhanced Potency C2C3->EnhancedPotency FacilitatedROS Facilitated ROS Generation EWG->FacilitatedROS ImprovedPermeability Improved Cell Permeability Lipophilicity->ImprovedPermeability Linkers->EnhancedPotency ImprovedPermeability->EnhancedPotency FacilitatedROS->EnhancedPotency

Structure-Activity Relationship (SAR) summary for antimicrobial quinoxalines.

References

Application Notes and Protocols: 2-Chloro-3-hydrazinylquinoxaline Scaffold in Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and potential mechanisms of action of antitumor agents derived from the 2-Chloro-3-hydrazinylquinoxaline scaffold. This document includes detailed protocols for key experiments and summarizes quantitative data to facilitate the design and development of novel cancer therapeutics.

Introduction

The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for a wide array of biological activities, including anticancer properties.[1][2][3] Quinoxaline derivatives have been investigated as kinase inhibitors, topoisomerase inhibitors, and inducers of apoptosis.[4][5] The this compound moiety serves as a crucial and versatile intermediate.[6] Its reactive chloro group at the 2-position and the nucleophilic hydrazinyl group at the 3-position allow for extensive chemical modifications, enabling the creation of large libraries of derivatives for anticancer screening.[6][7] This scaffold has been successfully utilized to develop compounds with potent cytotoxic activity against various cancer cell lines, such as those for breast, liver, and lung cancer.[5][7][8]

Logical Workflow for Drug Discovery

The process of discovering novel antitumor agents using the this compound scaffold follows a structured workflow, from initial synthesis to preclinical evaluation.

G S1 Synthesis of 2,3-dichloroquinoxaline S2 Synthesis of This compound S1->S2 S3 Derivatization via Condensation Reactions S2->S3 IV1 Cytotoxicity Assays (e.g., MTT, SRB) S3->IV1 IV2 IC50 Determination IV1->IV2 IV3 Mechanism of Action Studies (Cell Cycle, Apoptosis) IV2->IV3 LO1 Structure-Activity Relationship (SAR) Analysis IV2->LO1 LO2 Selection of Lead Compounds LO1->LO2 PV1 Animal Xenograft Models LO2->PV1 PV2 Toxicity & PK/PD Studies PV1->PV2

Caption: Drug discovery workflow using the quinoxaline scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol outlines the synthesis of the key intermediate, this compound, starting from o-phenylenediamine.[7]

Materials:

  • o-phenylenediamine

  • Oxalic acid

  • 4 N Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • Synthesis of 2,3-(1H,4H)-quinoxalinedione: Treat o-phenylenediamine with oxalic acid in the presence of 4 N HCl and reflux.[7]

  • Synthesis of 2,3-dichloroquinoxaline: Treat the resulting 2,3-(1H,4H)-quinoxalinedione with thionyl chloride in the presence of a catalytic amount of DMF.[7][9]

  • Synthesis of this compound: Dissolve 2,3-dichloroquinoxaline in ethanol. Add triethylamine, followed by the dropwise addition of hydrazine hydrate.[7][9] Stir the mixture at room temperature for 18 hours.[9]

  • Purification: The resulting precipitate is filtered, washed with water, and dried to yield this compound.[10]

G start o-Phenylenediamine + Oxalic Acid step1 2,3-(1H,4H)-quinoxalinedione start->step1 Reflux w/ 4N HCl step2 2,3-dichloroquinoxaline step1->step2 SOCl₂ / DMF final This compound step2->final Hydrazine Hydrate / TEA

Caption: Synthetic pathway for the core scaffold.

Protocol 2: General Synthesis of 2-Chloro-3-(2-(arylmethylene)hydrazinyl)quinoxaline Derivatives

This protocol describes the condensation reaction of the core scaffold with various aldehydes to produce a library of hydrazone derivatives.[7]

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol.

  • Add the desired aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Protocol 3: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG-2, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Synthesized compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Doxorubicin or Staurosporine can be used as a positive control.[5][8]

  • Cell Fixation: Discard the medium and fix the cells by adding cold TCA. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris buffer to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol 4: Cell Cycle Analysis

This protocol is used to investigate the effect of a lead compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Lead compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some quinoline-hydrazide derivatives have been shown to induce G1 cell cycle arrest.[10]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various derivatives based on the this compound scaffold.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Quinoxaline Derivatives

Compound IDModification on Hydrazinyl GroupCancer Cell LineIC₅₀ (µM)Reference
6c 4-ChlorobenzylideneHepG-21.95[7]
6c 4-ChlorobenzylideneHuH-73.12[7]
6d 2,4-DichlorobenzylideneHepG-21.12[7]
6d 2,4-DichlorobenzylideneHuH-72.08[7]
6k 2-HydroxybenzylideneHepG-21.88[7]
6k 2-HydroxybenzylideneHuH-72.97[7]
8 2-Hydroxy-1-naphthaldehyde condensationHepG-22.43[7]
8 2-Hydroxy-1-naphthaldehyde condensationHuH-73.51[7]
3b 2-Coumarin substitutedMCF-71.85[5]
14 Triazole ring fusionTy-82 (Leukemia)2.5[1]
14 Triazole ring fusionTHP-1 (Leukemia)1.6[1]

Note: IC₅₀ values are often presented as mean ± S.D. from multiple experiments. The data here represents the mean value for comparative purposes.

Mechanism of Action & Signaling Pathways

Derivatives of the this compound scaffold exert their antitumor effects through multiple mechanisms.

  • HDAC Inhibition: Certain quinoxaline-based hybrids have been identified as Histone Deacetylase (HDAC) inhibitors, which regulate the transcription of genes involved in cell proliferation and apoptosis.[7]

  • Induction of Apoptosis: Many active compounds induce programmed cell death.[4] This is often confirmed by observing an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation. For instance, some derivatives cause cell cycle arrest at the G1 or G2/M phase.[5][10]

  • Kinase Inhibition: The quinoxaline scaffold is a known feature in many kinase inhibitors, targeting enzymes like Topoisomerase II and EGFR that are crucial for cancer cell signaling, growth, and survival.[4][5]

G cluster_0 Cellular Effects Compound Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.

Protocol 5: In Vivo Antitumor Efficacy (Murine Xenograft Model)

This protocol provides a general framework for evaluating the in vivo efficacy of lead compounds using a tumor xenograft model.[11]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Human cancer cells (e.g., MCF-7, A549)

  • Matrigel (optional)

  • Lead compound formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer the lead compound or vehicle control via a specified route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Monitoring: Monitor animal body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specific size), euthanize the mice.

  • Analysis: Excise the tumors, weigh them, and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

The this compound scaffold is a highly promising platform for the discovery of novel antitumor drugs. Its synthetic accessibility and the ease with which diverse chemical functionalities can be introduced allow for the systematic exploration of structure-activity relationships. Compounds derived from this scaffold have demonstrated potent in vitro cytotoxicity against a range of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.[5][7][10] Further investigation, particularly through in vivo models, is essential to validate the therapeutic potential of lead candidates and advance them toward clinical development.[11][12]

References

Functionalization of the Quinoxaline Core via Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the quinoxaline core, a crucial scaffold in medicinal chemistry and materials science. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient toolkit for the synthesis of novel quinoxaline derivatives.[1][2]

Introduction to Quinoxaline Functionalization

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent feature in a wide array of biologically active compounds, including anticancer, antibacterial, and antiviral agents.[3][4] Its unique electronic properties also make it a valuable component in the development of organic electronics and fluorescent materials.[1][2] Consequently, the development of robust synthetic methodologies to modify the quinoxaline scaffold is of significant interest.[1][2]

Cross-coupling reactions have emerged as a powerful strategy for the C-C and C-N bond formation, allowing for the introduction of diverse functional groups onto the quinoxaline core with high precision and efficiency.[5] This document outlines protocols for several key cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, as well as direct C-H functionalization approaches.

General Workflow for Cross-Coupling Reactions

The successful execution of a cross-coupling reaction on a quinoxaline substrate typically follows a general workflow. This involves careful selection of reagents, optimization of reaction conditions, and rigorous purification and characterization of the final product.

Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Quinoxaline Substrate (e.g., Haloquinoxaline) reagents Choose Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) start->reagents Define Target Molecule catalyst Select Pd Catalyst & Ligand reagents->catalyst base_solvent Select Base & Solvent catalyst->base_solvent setup Assemble Reaction Under Inert Atmosphere base_solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: General workflow for a typical cross-coupling reaction involving a quinoxaline substrate.

Suzuki-Miyaura Coupling: Arylation of Haloquinoxalines

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate, catalyzed by a palladium(0) complex.[6] This reaction is particularly useful for synthesizing aryl-substituted quinoxalines.

Data Presentation: Representative Suzuki-Miyaura Reactions
EntryHaloquinoxalineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,6-Dichloroquinoxaline2-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90877[7]
22,6-Dichloroquinoxaline3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90890[7]
32,6-Dichloroquinoxaline2,4,6-Trimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90896[7]
42,6-Dichloroquinoxaline2,6-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄THF90897[7]
52-Chloro-3-(2-pyridinyl)quinoxalinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001285-95 (expected)[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of haloquinoxalines.[6][7]

Materials:

  • Haloquinoxaline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloquinoxaline, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 L2Pd(II)(Ar1)(X) oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 L2Pd(II)(Ar1)(Ar2) transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product Ar1-Ar2 reductive_elimination->product reagents->oxidative_addition base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Sonogashira Coupling: Alkynylation of Haloquinoxalines

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This method is highly effective for introducing alkynyl moieties onto the quinoxaline scaffold.

Data Presentation: Representative Sonogashira Reactions
EntryHaloquinoxalineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,3-DichloroquinoxalinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60685[9]
22,3-Dichloroquinoxaline1-HexynePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60682[9]
34-(7-chloroquinolin-4-yl)morpholinePhenylacetylenePd(dba)₂-K₂CO₃1,4-DioxaneRT--[10]

Note: The third entry describes a modified, copper-free Sonogashira coupling, highlighting the evolution of this methodology.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of haloquinoxalines.[9]

Materials:

  • Haloquinoxaline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add the haloquinoxaline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the purified product using standard analytical techniques.

Heck Reaction: Vinylation of Haloquinoxalines

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene in the presence of a base.[11] This reaction is instrumental in the synthesis of vinyl-substituted quinoxalines.

Data Presentation: Representative Heck Reactions
EntryHaloquinoxaline DerivativeAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-allyl-N-aryl-2-amino-3-chloroquinoxaline-Pd(OAc)₂ (10)K₂CO₃DMF1201285-95[12]

Note: This example showcases an intramolecular Heck reaction leading to the formation of a fused pyrrolo[2,3-b]quinoxaline system.

Experimental Protocol: General Procedure for Intramolecular Heck Reaction

This protocol is based on a reported intramolecular Heck reaction for the synthesis of pyrrolo[2,3-b]quinoxalines.[12]

Materials:

  • N-allyl-N-aryl-2-amino-3-chloroquinoxaline (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine the N-allyl-N-aryl-2-amino-3-chloroquinoxaline, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aminoquinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of C-N bonds.[13][14] This reaction has broad utility in synthesizing amino-functionalized quinoxalines.

Data Presentation: Representative Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePrimary AminePd₂(dba)₃ (1-2)BINAP (1-2)NaOt-BuToluene80-1002-24High
2Aryl ChlorideSecondary AminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH10012-24High

Note: These are general conditions for the Buchwald-Hartwig amination and can be adapted for quinoxaline substrates.[13][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be optimized for specific quinoxaline substrates.[13][15][16]

Materials:

  • Haloquinoxaline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP or XPhos) (1-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄) (1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or t-BuOH)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the haloquinoxaline and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir for the required time, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Decision Tree for Catalyst/Ligand Selection in Buchwald-Hartwig Amination

Buchwald_Hartwig_Decision_Tree start Select Buchwald-Hartwig Conditions substrate_type What is the nature of the -haloquinoxaline and amine? start->substrate_type sterically_hindered Sterically Hindered Substrates? substrate_type->sterically_hindered Simple bulky_monodentate Bulky, Electron-Rich Monodentate Ligands (e.g., XPhos, SPhos) for hindered substrates and chlorides substrate_type->bulky_monodentate Challenging (e.g., Aryl Chloride) primary_amine Primary Amine? sterically_hindered->primary_amine No sterically_hindered->bulky_monodentate Yes gen1_ligands First-Generation Ligands (e.g., P(o-tolyl)₃) for simple secondary amines primary_amine->gen1_ligands No (Secondary Amine) bidentate_ligands Bidentate Ligands (e.g., BINAP, DPPF) for primary amines primary_amine->bidentate_ligands Yes

Caption: Decision tree for selecting appropriate catalyst and ligand systems for the Buchwald-Hartwig amination.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to modify the quinoxaline core, as it avoids the pre-functionalization of the starting material.[17] These reactions often proceed via radical pathways or with the assistance of transition metal catalysts.[18]

Recent advances have focused on the C3-position of quinoxalin-2(1H)-ones, with various methods for alkylation, arylation, and trifluoroalkylation being developed.[18][19] These reactions are often mediated by oxidants like K₂S₂O₈ or photocatalysts.[18][20] While detailed protocols are highly specific to the desired transformation, the general principle involves the generation of a reactive species that couples with the C-H bond of the quinoxaline derivative.

Conclusion

Cross-coupling reactions provide a powerful and versatile platform for the functionalization of the quinoxaline core. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, along with emerging C-H functionalization strategies, enable the synthesis of a vast array of quinoxaline derivatives with diverse applications in drug discovery and materials science. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute these transformations effectively. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Chloro-3-hydrazinylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel quinoxaline derivatives through the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-3-hydrazinylquinoxaline. This protocol is designed for professionals in drug discovery and medicinal chemistry aiming to generate libraries of pharmacologically relevant compounds.

Introduction to Suzuki-Miyaura Coupling and Quinoxaline Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its broad functional group tolerance and mild reaction conditions have made it a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures.[1]

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in drug discovery. These scaffolds exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][3][4] The ability to functionalize the quinoxaline core, specifically at the 2-position, allows for the exploration of a vast chemical space and the development of new therapeutic agents with improved potency and selectivity.

This document outlines the synthesis of the key intermediate, this compound, and provides a detailed protocol for its subsequent derivatization using the Suzuki-Miyaura coupling with various arylboronic acids.

Data Presentation: Representative Yields

While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a wide range of arylboronic acids is not extensively available in the literature, the following table presents representative yields for the coupling of a closely related substrate, 2,6-dichloroquinoxaline. This data serves as a valuable reference for estimating expected outcomes and for optimizing reaction conditions for this compound derivatives.

EntryArylboronic AcidProductYield (%)
12-Tolylboronic acid6-Chloro-2-(2-tolyl)quinoxaline77
24-Tolylboronic acid6-Chloro-2-(4-tolyl)quinoxaline75
33,5-Dimethylphenylboronic acid6-Chloro-2-(3,5-dimethylphenyl)quinoxaline90
42-Methoxyphenylboronic acid6-Chloro-2-(2-methoxyphenyl)quinoxaline72
54-Methoxyphenylboronic acid6-Chloro-2-(4-methoxyphenyl)quinoxaline63
62-Thienylboronic acid6-Chloro-2-(thiophen-2-yl)quinoxaline45
74-Fluorophenylboronic acid6-Chloro-2-(4-fluorophenyl)quinoxaline62
82-Chlorophenylboronic acid6-Chloro-2-(2-chlorophenyl)quinoxaline78

Data adapted from a study on the regioselective Suzuki-Miyaura cross-coupling reactions of 2,6-dichloroquinoxaline. The C2 position of the quinoxaline ring is generally more reactive due to electronic effects.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (98%)

  • Ethanol

  • Methanol

Procedure:

  • In a round-bottom flask, suspend 2,3-dichloroquinoxaline (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2.2 equivalents) to the suspension at room temperature.

  • Stir the mixture overnight (approximately 16 hours). A thick, yellow slurry will form.

  • Filter the slurry and wash the precipitate with cold ethanol.

  • Recrystallize the crude product from hot methanol to yield pure this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives

This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound derivative (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).

  • Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired 2-aryl-3-hydrazinylquinoxaline derivative.

Visualizations

Suzuki_Miyaura_Reaction_Scheme cluster_reactants Reactants cluster_products Products 2_Chloro_3_hydrazinylquinoxaline This compound Catalyst_Base Pd Catalyst Base Arylboronic_Acid Arylboronic Acid (Ar-B(OH)₂) 2_Aryl_3_hydrazinylquinoxaline 2-Aryl-3-hydrazinylquinoxaline Side_Products Side Products Catalyst_Base->2_Aryl_3_hydrazinylquinoxaline Suzuki-Miyaura Coupling Catalyst_Base->Side_Products

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) PdII_Complex R-Pd(II)L₂-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation (ArB(OH)₂ + Base) PdII_Aryl_Complex R-Pd(II)L₂-Ar Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0L2 Regeneration Product R-Ar (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental_Workflow Start Start Synthesis_Starting_Material Synthesis of this compound Start->Synthesis_Starting_Material Reaction_Setup Reaction Setup: - Add Reactants & Base - Inert Atmosphere Synthesis_Starting_Material->Reaction_Setup Solvent_Catalyst_Addition Add Degassed Solvent & Pd Catalyst Reaction_Setup->Solvent_Catalyst_Addition Heating_Stirring Heat and Stir (e.g., 90-110 °C, 8-24h) Solvent_Catalyst_Addition->Heating_Stirring Reaction_Monitoring Monitor by TLC/LC-MS Heating_Stirring->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, demonstrating applications as anticancer, antimicrobial, and antiviral agents. The functionalization of the quinoxaline core is a critical strategy in the discovery of novel therapeutic agents. Among the various methods for C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool. This reaction enables the coupling of halo- or sulfonyloxy-quinoxalines with a broad range of primary and secondary amines under relatively mild conditions, offering excellent functional group tolerance and high yields.

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination as applied to the synthesis of substituted aminoquinoxalines. Detailed experimental protocols, a summary of reaction parameters with various substituted quinoxalines and amines, and visualizations of the reaction workflow and catalytic cycle are presented to aid researchers in the successful application of this pivotal transformation in their synthetic endeavors.

Application Notes

The success of the Buchwald-Hartwig amination of substituted quinoxalines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The reactivity of the quinoxaline substrate is influenced by the nature and position of both the leaving group and other substituents on the quinoxaline core.

Substrate Scope:

  • Leaving Groups: Chloro-, bromo-, and sulfonyloxy- (e.g., benzenesulfonyloxy-) substituted quinoxalines are all viable substrates for the Buchwald-Hartwig amination. Bromo- and sulfonyloxy-quinoxalines are generally more reactive than their chloro- counterparts.

  • Quinoxaline Substituents: The electronic nature of substituents on the quinoxaline ring can influence reaction efficiency. Electron-withdrawing groups can enhance the reactivity of the haloquinoxaline substrate. The position of the leaving group also plays a crucial role, with 2-haloquinoxalines being commonly employed. Selective amination of dihaloquinoxalines can be achieved by exploiting the differential reactivity of the halogen atoms.

  • Amine Scope: A wide variety of amines can be successfully coupled with substituted quinoxalines. This includes anilines with both electron-donating and electron-withdrawing substituents, primary and secondary alkylamines, and cyclic amines. While anilines are common coupling partners, the reaction conditions can be optimized for less nucleophilic amines.

Catalyst and Ligand Selection:

The choice of the palladium precursor and the phosphine ligand is critical for achieving high yields and good selectivity.

  • Palladium Precursors: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligands: Sterically hindered and electron-rich phosphine ligands are essential for promoting the catalytic cycle. Commonly used ligands for the amination of quinoxalines include:

    • XPhos: A highly effective and versatile ligand for a broad range of amine and aryl halide coupling partners.

    • tButyl-XPhos: The increased steric bulk of the tert-butyl group can be advantageous for challenging couplings.

    • BrettPhos: Another bulky biarylphosphine ligand that has shown excellent performance in C-N cross-coupling reactions.

    • BINAP: A chiral bisphosphine ligand that can be effective, particularly in cases where stereocontrol is desired.

    • DavePhos: A dialkylbiaryl phosphine ligand that can be effective for certain substrates.

Base and Solvent:

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base. Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be employed.

  • Solvents: Anhydrous, aprotic solvents are necessary for the reaction. Toluene and 1,4-dioxane are the most frequently used solvents.

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig amination of various substituted quinoxalines, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Buchwald-Hartwig Amination of 2-Substituted Quinoxalines with Various Amines

EntryQuinoxaline SubstrateAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BenzenesulfonyloxyquinoxalineAnilinePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.5)Toluene1101876
22-Benzenesulfonyloxyquinoxaline4-FluoroanilinePd₂(dba)₃ (2)tButyl-XPhos (8)NaOtBu (1.5)Toluene1101871
32-BenzenesulfonyloxyquinoxalineBenzylaminePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.5)Toluene1101872
42-BenzenesulfonyloxyquinoxalineMorpholinePd₂(dba)₃ (2)BrettPhos (8)NaOtBu (1.5)Toluene1101865
52-Chloro-3-(2-thienyl)quinoxalineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285
62-Chloro-3-(2-thienyl)quinoxaline4-MethoxyanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001292
72-Chloro-3-(2-thienyl)quinoxalinen-ButylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001878

Table 2: Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline *

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
1PyrrolidinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene80186-Bromo-2-(pyrrolidin-1-yl)quinoline85
2MorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (1.4)Toluene80184-(6-Bromoquinolin-2-yl)morpholine82

*Note: Data from a quinoline substrate is included to illustrate the principle of selective amination, which is applicable to dihaloquinoxalines.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Benzenesulfonyloxyquinoxaline with Anilines

This protocol is adapted from a dissertation on the Buchwald-Hartwig coupling of quinoxaline-o-sulfonates.[1]

Materials:

  • 2-Benzenesulfonyloxyquinoxaline (1.0 equiv)

  • Substituted Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or tButyl-XPhos (8 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-benzenesulfonyloxyquinoxaline, the substituted aniline, and sodium tert-butoxide.

  • In a separate vial, weigh the Pd₂(dba)₃ and the phosphine ligand, and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylquinoxalin-2-amine.

Protocol 2: Detailed Procedure for the Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Substituted Anilines

This protocol provides a detailed methodology for a specific substituted quinoxaline.

Materials:

  • 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol, 1.0 equiv)

  • Substituted Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-Chloro-3-(2-thienyl)quinoxaline, the desired substituted aniline, and sodium tert-butoxide.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert atmosphere (Nitrogen or Argon) for three cycles.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aryl-3-(2-thienyl)quinoxalin-2-amine.

Visualizations

The following diagrams illustrate the general workflow and the fundamental catalytic cycle of the Buchwald-Hartwig amination.

G cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start_materials Weigh Quinoxaline Substrate, Amine, Base, Pd Source, and Ligand inert_atm Establish Inert Atmosphere (Evacuate/Backfill) start_materials->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 100-110 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool quench_filter Quench and Filter (e.g., through Celite®) cool->quench_filter extract Aqueous Work-up quench_filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product Isolated Aminated Quinoxaline purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Quinoxaline-X Pd-Amido\nComplex Pd-Amido Complex Oxidative\nAddition\nComplex->Pd-Amido\nComplex + Amine (R₂NH) - HX (with Base) Pd-Amido\nComplex->Pd(0)L Reductive Elimination Product Product Pd-Amido\nComplex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: In Vivo Efficacy of 2-Chloro-3-hydrazinylquinoxaline in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo efficacy of 2-Chloro-3-hydrazinylquinoxaline in a murine model, with a focus on its antifungal and anti-inflammatory properties. The protocols and data presented are based on preclinical studies and are intended to guide further research and development of this compound.

Overview of this compound

This compound is a quinoxaline derivative that has demonstrated significant biological activity. Quinoxaline compounds are a class of heterocyclic molecules known for a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] Preclinical studies have shown that this compound, in particular, exhibits potent antifungal and anti-inflammatory effects in vivo.[8][9]

In Vivo Efficacy Data

The in vivo efficacy of this compound has been evaluated in a murine model of oral candidiasis induced by Candida albicans.[8][9] The compound was administered at two different concentrations, leading to a significant reduction in key inflammatory markers compared to the untreated control group.

Table 1: In Vivo Anti-inflammatory Efficacy of this compound in a Murine Model of Oral Candidiasis
Treatment GroupConcentration (mg/ml)TNF-α ReductionIL-6 ReductionIL-1β ReductionCox2 ReductioniNOS ReductionIFN-γ Reductionp-value
Group 1 (G1)0.02SignificantSignificantSignificantSignificantSignificantSignificant< 0.05
Group 2 (G2)0.2SignificantSignificantSignificantSignificantSignificantSignificant< 0.05

Data sourced from a study on the fungicidal effectiveness of this compound.[8][9] A more pronounced reduction in Cox2 levels was observed at the higher dose.[8]

Experimental Protocols

The following is a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of oral candidiasis. This protocol is based on established methodologies in the field.[10]

Murine Model of Oral Candidiasis

Animal Model:

  • Female BALB/c mice, 6-8 weeks old.[10]

Immunosuppression:

  • Mice are immunosuppressed to facilitate fungal infection.[10]

Infection:

  • A culture of Candida albicans (e.g., ATCC 10231) is introduced into the oral cavity of the immunosuppressed mice.[8][10]

Treatment:

  • The test compound, this compound, is prepared in a suitable vehicle at the desired concentrations (e.g., 0.02 mg/ml and 0.2 mg/ml).[8]

  • The solution is administered directly into the oral cavity daily for a specified treatment period (e.g., 8 days).[10]

  • A control group receiving the vehicle only must be included.

Endpoint Analysis:

  • At the end of the treatment period, the animals are euthanized.[10]

  • The tongues are excised for analysis.[10]

  • Fungal Burden: The tissue is homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[10]

  • Inflammatory Markers: The levels of inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, IL-1β, Cox2, iNOS, IFN-γ) in the tissue homogenate are quantified using methods such as ELISA or qPCR.[8][10]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model BALB/c Mice immunosuppression Immunosuppression animal_model->immunosuppression infection Oral Infection with C. albicans immunosuppression->infection treatment_g1 Treatment Group 1 (0.02 mg/ml) infection->treatment_g1 Daily Oral Administration treatment_g2 Treatment Group 2 (0.2 mg/ml) infection->treatment_g2 Daily Oral Administration control Control Group (Vehicle) infection->control Daily Oral Administration euthanasia Euthanasia & Tissue Collection treatment_g1->euthanasia treatment_g2->euthanasia control->euthanasia fungal_burden Fungal Burden (CFU/g) euthanasia->fungal_burden inflammatory_markers Inflammatory Marker Analysis (ELISA/qPCR) euthanasia->inflammatory_markers

Caption: Experimental workflow for in vivo efficacy testing.

Postulated Signaling Pathway of Action

While the precise molecular targets of this compound are still under investigation, its in vivo activity suggests a mechanism involving the modulation of the host inflammatory response to fungal infection.

signaling_pathway cluster_stimulus Infection cluster_response Host Inflammatory Response cluster_intervention Therapeutic Intervention c_albicans Candida albicans inflammatory_cells Immune Cells (e.g., Macrophages) c_albicans->inflammatory_cells activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IFN-γ) inflammatory_cells->cytokines produce enzymes Inflammatory Enzymes (Cox2, iNOS) inflammatory_cells->enzymes produce compound This compound compound->cytokines inhibits compound->enzymes inhibits

Caption: Postulated anti-inflammatory mechanism of action.

Conclusion

This compound has demonstrated promising in vivo antifungal and anti-inflammatory efficacy in a murine model of oral candidiasis.[8] The significant reduction in key inflammatory markers highlights its potential as a therapeutic agent.[8] The provided protocols and data serve as a foundation for further investigation into the therapeutic applications of this compound. Future studies could explore its efficacy in other fungal infection models, as well as its potential in other therapeutic areas where quinoxaline derivatives have shown promise, such as oncology.[1][2][6]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Chloro-3-hydrazinylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-3-hydrazinylquinoxaline. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[1][2] The reaction typically involves stirring the reactants in a suitable solvent, followed by isolation and purification of the product.

Q2: What are the critical parameters that influence the yield and purity of the product?

Several factors can significantly impact the outcome of the synthesis, including:

  • Reaction Temperature: Temperature control is crucial as it can affect the rate of reaction and the formation of byproducts.[3]

  • Solvent Choice: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction kinetics. Ethanol and methanol are commonly used solvents.[4][5]

  • Molar Ratio of Reactants: The stoichiometry of 2,3-dichloroquinoxaline to hydrazine hydrate can determine the extent of the reaction and minimize the formation of di-substituted byproducts.[3]

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but excessively long times may lead to degradation or side reactions.[4]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (2,3-dichloroquinoxaline), the desired product (this compound), and any potential byproducts.

Q4: What are the recommended methods for purifying the final product?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective technique for purifying the solid product. Methanol and ethanol are frequently used as recrystallization solvents.[4][5]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Increase the reaction time and continue to monitor by TLC. - Consider a moderate increase in reaction temperature (e.g., from room temperature to a gentle reflux), while carefully monitoring for byproduct formation.[5]
Suboptimal molar ratio of hydrazine hydrate- Ensure the use of an appropriate excess of hydrazine hydrate (e.g., 1.5 to 2.2 equivalents) to drive the reaction to completion.[3][4]
Poor quality of starting materials- Verify the purity of 2,3-dichloroquinoxaline and hydrazine hydrate. Use freshly opened or purified reagents if necessary.
Presence of Impurities (e.g., 2,3-dihydrazinylquinoxaline) Excess hydrazine hydrate or prolonged reaction time at elevated temperatures- Reduce the amount of hydrazine hydrate used. - Decrease the reaction time or temperature.[3] - Carefully monitor the reaction progress by TLC to stop it once the starting material is consumed.
Inadequate purification- Optimize the recrystallization process by using a minimal amount of hot solvent and allowing for slow cooling. - If recrystallization is ineffective, employ silica gel column chromatography with an appropriate eluent system.[3]
Difficulty in Isolating the Product Product is soluble in the reaction solvent- If the product does not precipitate upon cooling, try adding a co-solvent in which the product is insoluble (e.g., cold water) to induce precipitation. - Concentrate the reaction mixture under reduced pressure to a smaller volume before cooling.
Inconsistent Melting Point Presence of residual solvent or impurities- Ensure the product is thoroughly dried under vacuum to remove any trapped solvent. - Repeat the purification step (recrystallization or column chromatography) until a sharp and consistent melting point is obtained.

Experimental Protocols & Data

Comparative Table of Reaction Conditions
Reference Starting Material Hydrazine Hydrate (equiv.) Solvent Temperature Time Yield
PrepChem.com[4]2,3-Dichloroquinoxaline2.2EthanolRoom Temp. (~20°C)~16 h41%
Al-Tel et al. (2011)[3]6-Bromo-2,3-dichloroquinoxaline1.5Abs. Ethanol0°C2 h61%
Birajdar et al. (2022)[5]2,3-Dichloroquinoxaline1.0MethanolReflux30 min75%
Sarges et al. (cited in[1])2,3-Dichloroquinoxaline2.0EthanolRoom Temp.--
Detailed Experimental Protocol (Adapted from PrepChem.com[4])
  • Reaction Setup: In a round-bottom flask, suspend 2,3-dichloroquinoxaline (0.168 mole) in 500 ml of ethanol.

  • Reagent Addition: To the stirred suspension, add hydrazine hydrate (0.369 mole, 2.2 equivalents) at room temperature.

  • Reaction: Stir the mixture at room temperature overnight (approximately 16 hours). A thick, yellow slurry will form.

  • Isolation: Filter the slurry and wash the collected precipitate with ethanol.

  • Purification: Recrystallize the crude product from hot methanol to obtain pure this compound.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_product Final Product start Start: 2,3-Dichloroquinoxaline & Hydrazine Hydrate in Ethanol reaction Stir at Room Temperature (approx. 16 hours) start->reaction 1. Reaction Initiation filtration Filter the Yellow Slurry reaction->filtration washing Wash Precipitate with Ethanol filtration->washing 2. Isolation recrystallization Recrystallize from Hot Methanol washing->recrystallization 3. Purification product This compound recrystallization->product

References

Technical Support Center: Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve yields and overcome common challenges in the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of quinoxaline derivatives.

Q1: Why is the yield of my quinoxaline synthesis unexpectedly low?

A: Low yields can stem from several factors, ranging from incomplete reactions to suboptimal conditions. Consider the following possibilities:

  • Incomplete Reaction: The reaction may not have reached completion. Try extending the reaction time or employing more forcing conditions, such as a higher temperature.[1]

  • Starting Material Purity: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.[1][2] It is crucial to assess the purity of your starting materials using methods like NMR or GC-MS and purify them by recrystallization or chromatography if necessary.[2]

  • Reactant Stoichiometry: An incorrect ratio of reactants can lead to lower yields. Ensure an equimolar (1:1) ratio of the o-phenylenediamine and 1,2-dicarbonyl compound for optimal results.[1]

  • Substituent Effects: The electronic properties of substituents on the starting materials can influence reactivity. Electron-donating groups on the 1,2-diamine tend to favor product formation and can increase yields, while electron-withdrawing groups may lower yields.[3][4]

  • Atmosphere: Some starting materials, like o-phenylenediamines, are susceptible to oxidation, which can lead to colored impurities and reduced yield.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[2]

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification. Ensure the pH of the aqueous layer is optimized for your derivative's pKa to prevent it from remaining in the aqueous phase, and perform multiple extractions to maximize recovery.[5]

Q2: I am observing significant side product formation. What are the common byproducts and how can I minimize them?

A: The formation of byproducts is a frequent challenge. The most common culprits are benzimidazoles and quinoxaline N-oxides.

  • Benzimidazole Formation: This byproduct often arises if the 1,2-dicarbonyl starting material has degraded or contains aldehyde or carboxylic acid impurities, which can react with the o-phenylenediamine.[2]

    • Solution: Verify the purity of the 1,2-dicarbonyl compound before use. If impurities are present, purify the reagent. Running the reaction under an inert atmosphere can also prevent oxidative degradation of the dicarbonyl compound.[2]

  • Quinoxaline N-oxide Formation: This can occur if an oxidizing agent is present or if the reaction conditions promote oxidation.

    • Solution: Avoid unintentional oxidizing agents and consider using degassed solvents. If N-oxide formation is persistent, a reduction step may be necessary post-synthesis.

  • Decomposition of Reagents: At high temperatures, reagents like oxalic acid can decompose, leading to side reactions.[1]

    • Solution: Employ milder reaction conditions. For instance, solvent-free grinding at room temperature can be an effective and green alternative to high-temperature reflux.[1]

Q3: The purification of my quinoxaline derivative is proving difficult. What are some effective strategies?

A: Purification can be challenging due to issues with solubility and stability on silica gel.

  • Problem: Compound is unstable on silica gel.

    • Solution: Some quinoxaline derivatives are sensitive to the acidic nature of standard silica gel, which can cause decomposition.[1][5] You can deactivate the silica by flushing the column with a solvent system containing a small amount of triethylamine (1-3%). Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica is a viable option.[5]

  • Problem: Product co-elutes with an impurity.

    • Solution: The chosen solvent system may lack the necessary selectivity. Experiment with various solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before attempting column chromatography.[5]

  • Problem: Product shows streaking or remains at the baseline on TLC.

    • Solution: Streaking can indicate overloading, poor solubility, or interaction with the stationary phase. Remaining at the baseline suggests the eluent is not polar enough. To resolve this, decrease the amount of sample spotted on the TLC plate and/or increase the polarity of the solvent system.[5]

  • Problem: Poor solubility and precipitation.

    • Solution: Quinoxaline derivatives often have poor solubility in common organic solvents.[1] If a compound precipitates on the column, it leads to low recovery. Ensure the crude product is fully dissolved before loading. If solubility is low, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column as a solid.[5] For purification, recrystallization is often the most effective method.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your synthesis.

Table 1: Effect of Catalyst and Conditions on Yield

CatalystReactantsSolventTemperatureTimeYield (%)Reference
AlCuMoVP (100 mg)o-phenylenediamine, BenzilTolueneRoom Temp.2 h92%[4]
Phenol (20 mol%)o-phenylenediamine, BenzilH₂O:EthanolRoom Temp.---High[6]
Iodine (I₂)1,2-diamines, 1,2-dicarbonyls---Microwave---High[7]
Ammonium Bifluoride1,2-arylenediamines, 1,2-dicarbonyls------------[7]
Cerium (IV) Ammonium Nitrate (CAN)o-phenylenediamine, BenzilAcetonitrile/WaterRoom Temp.20 minup to 98%[8]
Zinc Triflateo-phenylenediamine, α-diketonesAcetonitrileRoom Temp.---up to 90%[8]
TiO₂-Pr-SO₃Ho-phenylenediamine, BenzilEthanolRoom Temp.10 min95%[8][9]
None (Microdroplet)2,3-diaminotoluene, 1,2-indanedioneMethanol-Water---Seconds70.23%[7]
None (Bulk Phase)2,3-diaminotoluene, 1,2-indanedioneMethanol-Water------13.05%[7]

Table 2: Comparison of Synthesis Methods

MethodAdvantagesDisadvantagesTypical YieldsTypical Reaction TimesReference
Conventional Reflux Simple setupLong reaction times, high temperatures, often requires hazardous solvents.60-88%4-30 hours[3]
Microwave-Assisted Rapid heating, shorter reaction times, often solvent-free.Requires specialized equipment.>80-90%< 1 hour[3]
Microdroplet Reaction Significantly improved yields, extremely short reaction times (seconds).Requires specialized MS setup.HighSeconds[7]
Room Temperature (Catalytic) Mild conditions, no heating required, often high yields.May require specific, sometimes costly, catalysts.>90%~2 hours[3][4]

Experimental Protocols

Protocol 1: General Room-Temperature Synthesis using a Heterogeneous Catalyst [4]

This protocol describes a general procedure for synthesizing quinoxaline derivatives at room temperature using a recyclable alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP).

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • 1,2-Dicarbonyl compound (e.g., Benzil, 1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (100 mg)

    • Anhydrous Na₂SO₄

    • Ethanol (for recrystallization)

  • Procedure:

    • To a round-bottom flask, add the o-phenylenediamine, the 1,2-dicarbonyl compound, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • Upon completion, separate the insoluble catalyst by filtration.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol.

Protocol 2: Purification of a Quinoxaline Derivative by Column Chromatography [2]

This protocol outlines a general procedure for separating a quinoxaline product from a less polar or similarly polar impurity like a benzimidazole byproduct.

  • Materials:

    • Crude quinoxaline product

    • Silica gel (for column chromatography)

    • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate), optimized via TLC.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar component of your solvent system (e.g., hexane).

    • Pack a chromatography column with the silica gel slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Load the dissolved sample onto the column.

    • Elute the column with the chosen solvent system. The polarity should be optimized to achieve separation (generally, quinoxalines are less polar than benzimidazoles). A gradient elution (gradually increasing polarity) may be required.[5]

    • Collect fractions and monitor them by TLC to identify those containing the pure quinoxaline.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and troubleshooting logic for quinoxaline synthesis.

G General Workflow for Quinoxaline Synthesis A 1. Reactant Preparation (o-phenylenediamine + 1,2-dicarbonyl) B 2. Purity Check (NMR, GC-MS) A->B C 3. Reaction Setup (Solvent, Catalyst, Atmosphere) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Filtration, Extraction) D->E F 6. Purification (Column Chromatography / Recrystallization) E->F G 7. Characterization (NMR, MS, m.p.) F->G H Pure Quinoxaline Derivative G->H

Caption: A typical experimental workflow for the synthesis and purification of quinoxaline derivatives.

G Troubleshooting Low Yield Start Low Yield Observed CheckCompletion Is the reaction complete? (Check via TLC) Start->CheckCompletion CheckPurity Are starting materials pure? CheckCompletion->CheckPurity Yes IncreaseTime Action: Increase reaction time or temperature CheckCompletion->IncreaseTime No CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes PurifySM Action: Purify starting materials CheckPurity->PurifySM No CheckWorkup Was there loss during work-up? CheckConditions->CheckWorkup Yes Optimize Action: Optimize solvent, catalyst, or use inert atmosphere CheckConditions->Optimize No OptimizeWorkup Action: Adjust pH during extraction, perform multiple extractions CheckWorkup->OptimizeWorkup Yes Success Yield Improved CheckWorkup->Success No IncreaseTime->Success PurifySM->Success Optimize->Success OptimizeWorkup->Success

Caption: A decision tree for systematically troubleshooting low yields in quinoxaline synthesis.

G Common Side Reactions in Quinoxaline Synthesis Reactants o-phenylenediamine + 1,2-dicarbonyl compound DesiredPath Desired Reaction (Condensation) Reactants->DesiredPath SidePath1 Side Reaction 1 Reactants->SidePath1 Quinoxaline Quinoxaline Derivative DesiredPath->Quinoxaline SidePath2 Side Reaction 2 Quinoxaline->SidePath2 Benzimidazole Benzimidazole Byproduct SidePath1->Benzimidazole Impurity Aldehyde/Acid Impurity in 1,2-dicarbonyl Impurity->SidePath1 N_Oxide Quinoxaline N-Oxide SidePath2->N_Oxide Oxidant Presence of Oxidant (e.g., Air) Oxidant->SidePath2

Caption: Diagram illustrating the desired reaction pathway versus common side reactions.

References

Technical Support Center: Purification of 2-Chloro-3-hydrazinylquinoxaline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 2-Chloro-3-hydrazinylquinoxaline, a key intermediate in pharmaceutical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Symptom Possible Cause(s) Troubleshooting Steps
Low Yield After Recrystallization 1. Incomplete precipitation of the product. 2. The chosen recrystallization solvent is too soluble for the product, even at low temperatures. 3. The product is partially degrading during heating.1. After cooling the recrystallization mixture to room temperature, place it in an ice bath for a longer duration to maximize crystal formation. 2. Test a variety of solvent systems. For instance, if methanol was used, consider mixtures like ethanol/water or hexane/ethyl acetate.[1] 3. Avoid prolonged heating during the dissolution step of recrystallization.
Product Appears as an Oil, Not a Solid 1. Presence of impurities that are depressing the melting point. 2. The solvent system is not appropriate for inducing crystallization.1. Attempt to purify a small sample via column chromatography to remove impurities and then try to recrystallize the purified product. 2. Try adding a non-polar "anti-solvent" dropwise to the oil to induce precipitation.
Appearance of a New Peak in HPLC Analysis 1. This new peak is likely a degradation product. 2. The most probable degradation product is the hydrolysis of the chloro group to a hydroxyl group, especially under acidic conditions.[2]1. To confirm, run a forced degradation study by subjecting a sample to acidic conditions and observe if the new peak increases.[2] 2. For definitive identification, the impurity can be isolated and characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Inconsistent Purification Results 1. Variability in the purity of the starting materials (2,3-dichloroquinoxaline and hydrazine hydrate). 2. Inconsistent reaction or purification conditions.1. Ensure the purity of the starting materials before beginning the synthesis. 2. Tightly control parameters such as temperature, reaction time, and solvent volumes during both the reaction and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most commonly cited method for the purification of this compound is recrystallization from hot methanol.[3] This technique is effective for removing impurities from the solid product.

Q2: My product yield is consistently low. What can I do to improve it?

A2: Low yields can stem from several factors. Ensure that the molar ratio of hydrazine hydrate to 2,3-dichloroquinoxaline is appropriate; a slight excess of hydrazine hydrate is often used.[3] Also, ensure that the reaction goes to completion by stirring at room temperature overnight (approximately 16 hours).[3] Finally, optimize the recrystallization process to minimize product loss in the mother liquor.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a dark place under an inert atmosphere.[4] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[4]

Q4: I am seeing a yellow slurry form during the reaction. Is this normal?

A4: Yes, the formation of a thick, yellow slurry is expected when 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in ethanol.[3] This precipitate is the crude this compound.

Q5: Can I use column chromatography to purify this compound?

A5: While recrystallization is a common method, column chromatography is a viable alternative for purifying quinoxaline derivatives, especially for removing impurities with similar solubility.[1][5] A common stationary phase is silica gel, with an eluent system such as hexane/ethyl acetate.[1]

Experimental Protocols

Synthesis and Recrystallization of this compound

This protocol is adapted from a known synthesis procedure.[3]

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate

  • Ethanol

  • Methanol

Procedure:

  • In a suitable reaction vessel, stir 2,3-dichloroquinoxaline with hydrazine hydrate (in a slight molar excess) in ethanol at room temperature.

  • Continue stirring overnight (approximately 16 hours). A thick, yellow slurry will form.

  • Filter the slurry and wash the precipitate with ethanol.

  • To purify the crude product, perform recrystallization from hot methanol.

  • Dissolve the crude product in a minimal amount of boiling methanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Filter the purified crystals and dry them under vacuum.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start Start reactants Mix 2,3-dichloroquinoxaline and hydrazine hydrate in ethanol start->reactants stir Stir overnight at room temperature reactants->stir slurry Formation of a yellow slurry stir->slurry filter_crude Filter and wash with ethanol slurry->filter_crude crude_product Crude this compound filter_crude->crude_product dissolve Dissolve crude product in hot methanol crude_product->dissolve cool Cool to room temperature, then ice bath dissolve->cool filter_pure Filter and dry under vacuum cool->filter_pure pure_product Pure this compound filter_pure->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Purification start Low Yield Observed check_precipitation Is precipitation from recrystallization complete? start->check_precipitation check_solubility Is the product too soluble in the chosen solvent? check_precipitation->check_solubility Yes solution_precipitation Extend cooling time / use ice bath check_precipitation->solution_precipitation No check_degradation Is there evidence of product degradation? check_solubility->check_degradation No solution_solubility Test alternative solvent systems (e.g., ethanol/water) check_solubility->solution_solubility Yes solution_degradation Minimize heating time during dissolution check_degradation->solution_degradation Yes

Caption: Decision tree for troubleshooting low purification yields.

References

Technical Support Center: 2-Chloro-3-hydrazinylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-hydrazinylquinoxaline. The following information is designed to help you identify and mitigate the formation of common side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound from 2,3-dichloroquinoxaline and hydrazine?

The most frequently encountered side product is the di-substituted compound, 2,3-dihydrazinylquinoxaline. This occurs when both chlorine atoms on the quinoxaline ring are replaced by a hydrazinyl group. Another potential, though less common under typical reaction conditions, is the hydrolysis of the chloro group to a hydroxyl group, yielding 2-Hydroxy-3-hydrazinylquinoxaline.

Q2: How can I minimize the formation of 2,3-dihydrazinylquinoxaline?

The formation of the di-substituted byproduct is primarily influenced by reaction stoichiometry and temperature. To favor the mono-substituted product, it is crucial to control the amount of hydrazine used. Employing a stoichiometric amount or a slight excess of 2,3-dichloroquinoxaline relative to hydrazine hydrate can significantly reduce the formation of the dihydrazinyl derivative. Additionally, carrying out the reaction at lower temperatures (e.g., room temperature or below) and for shorter durations can enhance the selectivity for the mono-substituted product. This is a classic example of kinetic versus thermodynamic control, where lower energy conditions favor the faster-forming mono-substituted product.

Q3: What conditions might lead to the formation of 2-Hydroxy-3-hydrazinylquinoxaline?

Hydrolysis of the 2-chloro substituent is more likely to occur in the presence of water and under acidic conditions. While the reaction with hydrazine is typically conducted in an alcohol solvent, the presence of excess water or acidic impurities can promote the formation of the hydroxy side product. Ensuring the use of a dry solvent and maintaining neutral to slightly basic conditions can help prevent this side reaction.

Q4: Can dimerization of this compound occur?

While the dimerization of quinoxaline derivatives is possible through specific synthetic methods like Yamamoto coupling, it is not a commonly reported side product in the direct synthesis of this compound from 2,3-dichloroquinoxaline. The reaction conditions for hydrazinolysis do not typically favor such coupling reactions.

Q5: Are there any known oxidation products of this compound?

Hydrazine derivatives can be susceptible to oxidation. While specific oxidation products of this compound are not extensively documented in the literature, exposure to air or oxidizing agents could potentially lead to the formation of azo compounds or other oxidation products. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Troubleshooting Guides

Issue 1: A significant amount of a second, more polar product is observed by TLC/LC-MS, consistent with the mass of 2,3-dihydrazinylquinoxaline.

Possible Cause Troubleshooting Steps
Excess Hydrazine Carefully control the stoichiometry. Use 2,3-dichloroquinoxaline as the limiting reagent or use a slight excess relative to hydrazine hydrate. Consider adding the hydrazine solution dropwise to the solution of 2,3-dichloroquinoxaline to maintain a low localized concentration of hydrazine.
High Reaction Temperature Perform the reaction at a lower temperature. Start with room temperature and consider cooling the reaction mixture if the di-substituted product is still significant.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or HPLC. Quench the reaction as soon as a satisfactory amount of the desired product has formed to prevent further substitution.

Issue 2: The presence of a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group is detected.

Possible Cause Troubleshooting Steps
Presence of Water Use anhydrous solvents. Ensure that the 2,3-dichloroquinoxaline and hydrazine hydrate are of high purity and low water content.
Acidic Conditions Check the pH of the reaction mixture. If acidic, consider adding a non-nucleophilic base (e.g., triethylamine) to neutralize any acidic impurities.

Issue 3: A complex mixture of unidentified side products is observed.

Possible Cause Troubleshooting Steps
Oxidation If the reaction is sensitive to air, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Solvent Reactivity While ethanol is a common solvent, consider if it could participate in side reactions under your specific conditions. If suspected, try an alternative aprotic solvent like THF or dioxane.
Decomposition High temperatures or prolonged reaction times may lead to decomposition. Optimize the reaction conditions to be as mild as possible.

Data Presentation

Table 1: Hypothetical Product Distribution in the Reaction of 2,3-dichloroquinoxaline with Hydrazine Hydrate under Various Conditions.

Entry Equivalents of Hydrazine Hydrate Temperature (°C) Reaction Time (h) This compound Yield (%) 2,3-Dihydrazinylquinoxaline Yield (%)
11.12547515
22.22543065
31.18025040
41.108855

Note: The data in this table is illustrative and intended to demonstrate the expected trends in product distribution based on reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Product Formation

This protocol is designed to favor the formation of the mono-substituted product.

Materials:

  • 2,3-dichloroquinoxaline

  • Hydrazine hydrate (98%)

  • Ethanol (anhydrous)

  • Triethylamine (optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol.

  • If acidic impurities are a concern, add a small amount of triethylamine (0.1 eq).

  • In a separate flask, prepare a dilute solution of hydrazine hydrate (1.05 eq) in anhydrous ethanol.

  • Cool the solution of 2,3-dichloroquinoxaline to 0 °C using an ice bath.

  • Slowly add the hydrazine hydrate solution dropwise to the stirred 2,3-dichloroquinoxaline solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed and the desired product is maximized (typically 2-4 hours), quench the reaction by adding cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical Method for Monitoring Reaction Progress and Identifying Side Products

A reverse-phase HPLC-UV method can be developed to separate and quantify 2,3-dichloroquinoxaline, this compound, and potential side products.

HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Column Temperature: 30 °C

Expected Elution Order: 2,3-dihydrazinylquinoxaline (most polar, earliest elution) > 2-Hydroxy-3-hydrazinylquinoxaline > this compound > 2,3-dichloroquinoxaline (least polar, latest elution).

Mandatory Visualizations

Side_Product_Formation 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline This compound This compound 2,3-dichloroquinoxaline->this compound + Hydrazine (1 eq) Low Temp. 2,3-dihydrazinylquinoxaline 2,3-dihydrazinylquinoxaline This compound->2,3-dihydrazinylquinoxaline + Hydrazine High Temp. 2-Hydroxy-3-hydrazinylquinoxaline 2-Hydroxy-3-hydrazinylquinoxaline This compound->2-Hydroxy-3-hydrazinylquinoxaline + H2O (Acidic)

Caption: Reaction pathways for the formation of this compound and its major side products.

Troubleshooting_Workflow start Reaction Complete check_purity Analyze Crude Product (TLC/HPLC) start->check_purity is_pure Desired Purity? check_purity->is_pure workup Proceed to Work-up and Purification is_pure->workup Yes identify_side_product Identify Major Side Product(s) (LC-MS, NMR) is_pure->identify_side_product No dihydrazinyl 2,3-dihydrazinylquinoxaline identify_side_product->dihydrazinyl hydroxy 2-Hydroxy-3-hydrazinylquinoxaline identify_side_product->hydroxy optimize_stoichiometry Adjust Stoichiometry (Less Hydrazine) dihydrazinyl->optimize_stoichiometry optimize_temp Lower Reaction Temperature dihydrazinyl->optimize_temp optimize_conditions Use Anhydrous Solvent Maintain Neutral pH hydroxy->optimize_conditions

Overcoming challenges in the synthesis of substituted quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the laboratory. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted quinoxalines? A1: The most prevalent and classical method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This approach, first reported by Körner and Hinsberg in 1884, is highly versatile, allowing for a wide variety of substituted quinoxalines to be synthesized by simply changing the substituents on the starting materials.[2]

Q2: My reaction yield is consistently low. What are the most common causes? A2: Low yields in quinoxaline synthesis can stem from several factors.[3] The most common issues include incomplete reactions, suboptimal reaction conditions (such as temperature, time, or solvent), the use of an inefficient catalyst, or the formation of significant byproducts that consume the starting materials.[3] Electron-withdrawing groups on the diamine starting material can also slow down the reaction and lead to lower yields.[4]

Q3: I am observing a significant amount of a benzimidazole derivative as a byproduct. What causes this and how can it be prevented? A3: The formation of a benzimidazole byproduct is a common problem that typically arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl compound.[3] To prevent this, it is crucial to assess the purity of the dicarbonyl reagent using techniques like NMR or GC-MS before starting the synthesis. If impurities are detected, the reagent should be purified by methods such as recrystallization or chromatography.[3]

Q4: My desired quinoxaline product seems to be forming an N-oxide derivative. How can I avoid this side reaction? A4: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[3] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present. Running reactions open to the air for prolonged periods, especially at elevated temperatures, can lead to oxidation.[3] To prevent this, ensure no strong oxidizing agents are inadvertently introduced and consider performing the reaction under an inert atmosphere, such as nitrogen or argon.[3]

Q5: What are the recommended methods for purifying crude quinoxaline products? A5: The most effective purification methods for quinoxaline derivatives are recrystallization and silica gel column chromatography.[1][5]

  • Recrystallization: This is an excellent method for purifying solid products. Ethanol is a commonly used solvent for this purpose.[1][6] The principle is to dissolve the crude product in a minimum of hot solvent and allow it to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard technique.[1] An appropriate eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of substituted quinoxalines.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction.[3]2. Suboptimal reaction conditions (temperature, time, solvent).[3]3. Inefficient or inactive catalyst.[3]4. Electron-withdrawing substituents on the diamine reactant.[4]1. Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]2. Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency.[3][7]3. Experiment with different catalysts. Acids (e.g., Camphorsulfonic acid), organocatalysts (e.g., phenol), or metal catalysts can provide high yields.[3][6][7]
Benzimidazole Byproduct Formation 1. The 1,2-dicarbonyl starting material is degraded or contains aldehyde/carboxylic acid impurities.[3]1. Check the purity of the 1,2-dicarbonyl compound via NMR or GC-MS before use.[3]2. Purify the dicarbonyl reagent by recrystallization or chromatography if impurities are detected.[3]
Quinoxaline N-Oxide Formation 1. Over-oxidation of the quinoxaline ring due to harsh conditions or presence of an oxidizing agent.[3]2. Prolonged reaction time at elevated temperatures in the presence of air (oxygen).[3]1. Avoid using strong oxidizing agents in the reaction.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3]
Dihydroquinoxaline Byproduct 1. Incomplete oxidation of the dihydride intermediate to the final aromatic quinoxaline.1. Introduce a mild oxidant, such as bubbling air through the reaction mixture, to facilitate aromatization.[3]2. Optimize the catalyst, as some catalysts are more effective at promoting the final oxidation step.[3]
Purification Difficulties 1. The product is unstable on silica gel, leading to decomposition during column chromatography.[8]2. The product and impurities have very similar polarities, making separation difficult.1. If decomposition on silica is suspected, consider using deactivated silica (e.g., with triethylamine), or alternative stationary phases like alumina.[8]2. If chromatography is necessary, run the column quickly with degassed solvents to minimize contact time and potential decomposition.[8]3. Prioritize recrystallization as a purification method; ethanol is a common and effective solvent.[1]

Data Presentation

The choice of catalyst and solvent can significantly impact the efficiency of quinoxaline synthesis. The following tables summarize quantitative data from reported studies.

Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline *

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
1Phenol201098[6]
2AlCuMoVP100 mg (heterogeneous)12092[4]
3AlFeMoVP100 mg (heterogeneous)12080[4]
4Camphorsulfonic Acid (CSA)2012098[7]
5None01200[4]
Reaction conditions: o-phenylenediamine (1 mmol) and benzil (1 mmol) at room temperature. Solvent varies between reports (Toluene for entries 2, 3, 5; EtOH/H₂O for entry 1; EtOH for entry 4).

Table 2: Effect of Solvent on CSA-Catalyzed Synthesis of 2,3-Diphenylquinoxaline *

EntrySolventTime (h)Yield (%)
1Methanol485
2Acetonitrile582
3Ethanol/Water390
4Ethanol 2 98
Data derived from optimization studies reported in[7]. Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% CSA at room temperature.

Table 3: Reusability of Camphorsulfonic Acid (CSA) Catalyst *

CycleTime (min)Yield (%)
1298
2296
3294
4292
5290
Data from[7]. Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% CSA in ethanol at room temperature.

Experimental Protocols

Protocol 1: Green Synthesis of Quinoxalines using Camphorsulfonic Acid (CSA)

This protocol describes a simple, efficient, and environmentally friendly method using an organocatalyst at room temperature.[7]

  • Materials:

    • Substituted 1,2-diamine (1 mmol)

    • Substituted 1,2-dicarbonyl compound (1 mmol)

    • Camphorsulfonic acid (CSA) (20 mol%)

    • Ethanol (5 mL)

    • Cold water

  • Procedure:

    • In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in ethanol (5 mL).

    • Add camphorsulfonic acid (20 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 2-8 hours.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, add cold water (5 mL) to the mixture.

    • Continue stirring until a free-flowing solid precipitates.

    • Filter the solid product, wash it with water, and dry it.

    • If further purification is needed, the product can be recrystallized from ethanol.[7]

Protocol 2: Phenol-Catalyzed Synthesis of Quinoxalines at Room Temperature

This protocol utilizes phenol as an inexpensive and highly efficient catalyst for the rapid synthesis of quinoxalines.[6][9]

  • Materials:

    • Aromatic o-diamine (1 mmol)

    • 1,2-dicarbonyl compound (1 mmol)

    • Phenol (20 mol%)

    • Ethanol:Water mixture (7:3, 10 mL)

    • Water (20 mL)

  • Procedure:

    • Prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water (7:3, 10 mL) mixture.

    • Add the catalytic amount of phenol (20 mol%) to the solution.

    • Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.

    • Monitor the reaction's progress with TLC (eluent example: n-hexane:ethyl acetate 20:1).

    • Upon completion, add 20 mL of water to the reaction mixture.

    • Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.

    • Collect the pure product crystals by filtration and dry them.[6][9]

Visualized Workflows and Logic

The following diagrams illustrate key workflows and logical steps in the synthesis and troubleshooting of quinoxalines.

G start_node Starting Materials (o-Diamine & 1,2-Dicarbonyl) process_node process_node check_node check_node end_node Pure Quinoxaline bad_end_node bad_end_node A Starting Materials (o-Diamine & 1,2-Dicarbonyl) B Combine in Solvent with Catalyst A->B C Stir at Defined Temperature & Time B->C D Monitor by TLC C->D D->C Incomplete E Work-up (e.g., Add Water, Filter) D->E Complete F Crude Product E->F G Purification (Recrystallization or Chromatography) F->G H H G->H

Caption: General experimental workflow for the synthesis of quinoxalines.

G problem_node problem_node check_node check_node cause_node cause_node solution_node solution_node A Low Yield B Reaction Complete? A->B C Incomplete Reaction B->C No E Side Products Observed? B->E Yes D Optimize Conditions: - Increase Time/Temp - Change Solvent/Catalyst C->D F Impure Reagents or Non-Inert Atmosphere E->F Yes H Sub-optimal Work-up/Purification E->H No G - Purify Starting Materials - Use Inert Atmosphere F->G I Review & Optimize Isolation Procedure H->I

Caption: Troubleshooting logic diagram for addressing low reaction yields.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway reactant_node reactant_node product_node product_node side_product_node side_product_node intermediate_node intermediate_node path_node path_node Diamine o-Phenylenediamine Quinoxaline Substituted Quinoxaline Diamine->Quinoxaline Diamine2 o-Phenylenediamine Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Quinoxaline path1 + Benzimidazole Benzimidazole Byproduct Diamine2->Benzimidazole Aldehyde Aldehyde Impurity Aldehyde->Benzimidazole path2 +

Caption: Logical relationship between desired and side product formation.

References

Catalyst Selection for Quinoxaline Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the functionalization of the quinoxaline ring, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). These resources are designed to address common challenges and streamline your experimental workflow for efficient catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for C-H functionalization of quinoxalines?

A1: The choice of catalyst is crucial and depends on the desired functionalization. The most common systems include:

  • Palladium-based catalysts: Widely used for C-H arylation, often with ligands like phosphines to tune reactivity and selectivity.[1][2][3] Common palladium sources include Pd(OAc)₂ and Pd(TFA)₂.[1][4]

  • Copper-based catalysts: Effective for aminations and the synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines.[5][6][7] Copper-alumina (Cu-Al) has been reported as an efficient and recyclable heterogeneous catalyst.[5][6]

  • Photoredox catalysts: Utilized for alkylation reactions under mild conditions, often employing organic dyes or metal complexes that can be excited by visible light.[8][9][10]

Q2: I am observing low yields in my palladium-catalyzed C-H arylation of a 2-arylquinoxaline. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Pd-catalyzed C-H arylations can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Loading: While it may seem counterintuitive, lower palladium loadings can sometimes give better results by reducing the formation of homocoupling side-products of the aryl bromide.[1] It is advisable to screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%).

  • Base Selection: The choice of base is critical. Common bases include KOAc, K₂CO₃, and Cs₂CO₃.[1][11] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Ligand Choice: For challenging substrates, ligand screening is often necessary. Bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve catalytic activity.[11]

  • Solvent Effects: The solvent can influence the solubility of the reactants and catalyst, as well as the reaction kinetics. Common solvents for these reactions include DMAc, NMP, and dioxane.[11]

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal duration. Conversely, prolonged heating at high temperatures can lead to catalyst decomposition or side product formation.[12]

Q3: How can I control regioselectivity when functionalizing an unsymmetrical quinoxaline derivative?

A3: Achieving high regioselectivity is a common challenge.[11] Consider the following strategies:

  • Directing Groups: The use of a directing group can effectively guide the catalyst to a specific C-H bond. The quinoxaline nitrogen itself can act as a directing group.[1]

  • Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can influence which C-H bond is most accessible for activation.[11] For instance, bulky ligands can favor functionalization at less sterically hindered positions.

  • Substrate Control: The inherent electronic properties of the quinoxaline ring, influenced by existing substituents, will direct functionalization. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others.

Troubleshooting Guide

Problem 1: Catalyst Deactivation or Decomposition
  • Symptom: The reaction starts but does not go to completion, or the reaction mixture turns black (indicating palladium black formation).

  • Possible Causes:

    • Presence of impurities in starting materials or solvents.

    • Reaction temperature is too high.

    • Atmosphere is not inert (for oxygen-sensitive catalysts).

  • Solutions:

    • Ensure all reagents and solvents are pure and dry.

    • Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial.[11]

    • Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Problem 2: Formation of Homocoupling Byproducts
  • Symptom: Significant formation of undesired byproducts from the coupling of the starting materials with themselves.

  • Possible Causes:

    • High catalyst loading.[1]

    • Suboptimal reaction conditions.

  • Solutions:

    • Decrease the catalyst loading.[1]

    • Screen different solvents, bases, and temperatures to find conditions that favor the cross-coupling reaction.

Problem 3: Poor Reproducibility
  • Symptom: Reaction outcomes vary significantly between batches.

  • Possible Causes:

    • Inconsistent quality of reagents or catalyst.

    • Trace metal impurities affecting the catalysis.[13]

    • Variations in reaction setup and workup procedures.

  • Solutions:

    • Use reagents and catalysts from a reliable source and of consistent purity.

    • Be aware of potential trace metal contaminants in reagents and solvents that could influence the catalytic cycle.[13]

    • Maintain consistent experimental procedures, including stirring rate and heating.

Data Presentation

Table 1: Comparison of Catalytic Systems for C-H Arylation of 2-Phenylquinoxaline

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.5 mol%)KOAcDMAc1504868[1]
Pd(OAc)₂ (2 mol%)KOAcDMAc1504862[1]
Pd(TFA)₂----Good yields[4]

Table 2: Catalyst Screening for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
AlCuMoVPToluene25292[14]
AlFeMoVPToluene25280[14]
CrCl₂·6H₂OEthanolRT-High[15]
PbBr₂EthanolRT-High[15]
CuSO₄·5H₂OEthanolRT-High[15]
Cu-Al-2Toluene60-95[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of 2-Arylquinoxalines

  • To an oven-dried reaction vessel, add the 2-arylquinoxaline (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and KOAc (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMAc (5 mL) via syringe.

  • Heat the reaction mixture to 150 °C and stir for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Alumina Catalyzed Synthesis of Quinoxalines

  • In a round-bottom flask, combine the o-phenylenediamine (1 mmol), terminal alkyne (1.2 mmol), Cu-Al-2 catalyst (specified loading), K₂CO₃ (2 mmol), and a suitable solvent (e.g., toluene).[5][6]

  • Stir the reaction mixture at 60 °C.[5]

  • Monitor the reaction by TLC.

  • After the reaction is complete, filter to remove the heterogeneous catalyst.

  • Wash the catalyst with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow reagents Reactants & Catalyst Loading setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching & Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for catalyzed quinoxaline functionalization.

troubleshooting_logic start Low Yield or Side Products check_purity Check Reagent Purity start->check_purity optimize_catalyst Optimize Catalyst System (Loading, Ligand) check_purity->optimize_catalyst optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) optimize_catalyst->optimize_conditions success Improved Outcome optimize_catalyst->success If resolved check_atmosphere Verify Reaction Atmosphere (Inert vs. Air) optimize_conditions->check_atmosphere optimize_conditions->success If resolved check_atmosphere->success

Caption: A logical workflow for troubleshooting common issues in quinoxaline functionalization.

References

Navigating the Nuances of Solvent Effects on 2-Chloro-3-hydrazinylquinoxaline Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and troubleshooting the solvent effects on the reactivity of 2-Chloro-3-hydrazinylquinoxaline. This resource is designed to assist researchers in optimizing reaction conditions, minimizing side-product formation, and ensuring the successful synthesis and derivatization of this versatile quinoxaline intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method is the nucleophilic substitution of 2,3-dichloroquinoxaline with hydrazine hydrate.[1] Typically, the reaction is carried out in ethanol at room temperature.[1]

Q2: I am observing a low yield in the synthesis of this compound. What are the likely causes?

A2: Low yields can stem from several factors. Firstly, ensure the purity of your starting material, 2,3-dichloroquinoxaline. Secondly, the reaction is sensitive to the stoichiometry of hydrazine hydrate; an inappropriate molar ratio can lead to the formation of di-substituted byproducts. Lastly, the choice of solvent and reaction temperature can significantly impact the yield. While ethanol is commonly used, exploring other polar solvents might be beneficial.

Q3: What role does the solvent play in the reactivity of the chloro group in this compound?

A3: The solvent plays a critical role in the nucleophilic aromatic substitution (SNAr) reactions of 2-chloroquinoxalines. The primary function of the solvent is to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. The polarity and protic/aprotic nature of the solvent directly influence the nucleophilicity of the attacking reagent and the rate of reaction.

Q4: Which solvents are generally recommended for reactions involving this compound?

A4: For nucleophilic substitution reactions at the chloro position, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating cations, which leaves the anionic nucleophile "naked" and more reactive. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, thereby reducing its reactivity.

Q5: Can the hydrazinyl group of this compound participate in side reactions?

A5: Yes, the hydrazinyl group is nucleophilic and can participate in further reactions. For instance, it can react with aldehydes and ketones to form hydrazones.[2] Care must be taken when choosing reagents and reaction conditions to ensure selective reaction at the desired position.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction rate or no reaction Inappropriate solvent: Using a non-polar or protic solvent can significantly hinder the reaction.Switch to a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reactivity of the nucleophile.
Insufficient temperature: The activation energy for the nucleophilic substitution may not be reached.Gradually increase the reaction temperature while monitoring the progress by TLC to avoid decomposition.
Weak nucleophile: The incoming nucleophile may not be strong enough to displace the chloride.If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to generate the more reactive conjugate base.
Formation of multiple products Di-substitution: Excess nucleophile can lead to the substitution of both the chloro and hydrazinyl groups (if the reaction conditions are harsh enough for the latter).Use a stoichiometric amount of the nucleophile relative to the this compound. Lowering the reaction temperature can also improve selectivity.
Reaction with the hydrazinyl group: The nucleophilic hydrazinyl group can react with certain reagents.Protect the hydrazinyl group prior to the desired reaction, or choose reaction conditions that favor substitution at the chloro position.
Product decomposition High reaction temperature: Quinoxaline derivatives can be sensitive to high temperatures, leading to degradation.Monitor the reaction closely and maintain the lowest effective temperature. Avoid prolonged heating.
Strongly basic or acidic conditions: Extreme pH can lead to the decomposition of the quinoxaline ring system.Use milder bases or acids where possible and perform reactions under an inert atmosphere if the substrate is sensitive to oxidation.
Difficulty in product isolation/purification Product is soluble in the aqueous phase during workup. Adjust the pH of the aqueous layer to ensure the product is in its neutral form, which is typically less water-soluble. Extract with a suitable organic solvent.
Formation of tar-like substances. This can be due to decomposition. Try running the reaction at a lower temperature or for a shorter duration. Purification may require column chromatography.
Co-elution of impurities during chromatography. Experiment with different solvent systems for column chromatography. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, can also be an effective purification method.[1][3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound.[1]

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (99%)

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 2,3-dichloroquinoxaline in ethanol.

  • To the stirred suspension, add a solution of hydrazine hydrate in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight. A thick, yellow slurry is expected to form.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot methanol to yield pure this compound as a yellow solid.

Characterization:

  • Melting Point: 181 °C (decomposes).[1]

  • Mass Spectrum (m/z): 194 (M+).[1]

  • IR (KBr, cm⁻¹): Expected strong bands around 3415, 3250, and 3146 cm⁻¹ corresponding to the N-H and NH₂ stretching vibrations of the hydrazinyl group. (Based on data for the analogous 6-bromo-2-chloro-3-hydrazinylquinoxaline).[4]

  • ¹H NMR (DMSO-d₆, δ ppm): Expected D₂O exchangeable signals for the NH and NH₂ protons. (Based on data for the analogous 6-bromo-2-chloro-3-hydrazinylquinoxaline, which shows signals at 5.00 and 9.16 ppm).[4]

Data Presentation

The choice of solvent has a profound impact on the yield and reaction time of nucleophilic aromatic substitution reactions involving 2-chloroquinoxaline derivatives. The following table summarizes qualitative and representative quantitative data on the effect of solvents on such reactions.

Table 1: Effect of Solvent on the Reactivity of 2-Chloroquinoxaline Derivatives

SolventSolvent TypeDielectric Constant (ε)Relative Reaction Rate (Qualitative)Typical Yield (%)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Very Fast> 90Excellent for SNAr; effectively solvates cations, leaving the nucleophile highly reactive.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Fast85-95A common and effective solvent for SNAr reactions.
Acetonitrile (MeCN)Polar Aprotic37.5Moderate to Fast70-90Good alternative to DMF and DMSO.
Tetrahydrofuran (THF)Polar Aprotic7.6Slow40-60Lower polarity leads to slower reaction rates.
Ethanol (EtOH)Polar Protic24.6Slow50-70Protic nature solvates and deactivates the nucleophile through hydrogen bonding.
Methanol (MeOH)Polar Protic32.7Slow45-65Similar to ethanol, hydrogen bonding reduces nucleophilicity.
TolueneNon-polar2.4Very Slow / No Reaction< 10Ineffective at stabilizing the charged Meisenheimer intermediate.
Dichloromethane (DCM)Polar Aprotic9.1Slow30-50Moderate polarity but generally less effective than more polar aprotic solvents.

Note: The yields and relative reaction rates are illustrative and can vary depending on the specific nucleophile, temperature, and reaction time.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 2,3-Dichloroquinoxaline + Hydrazine Hydrate in Ethanol reaction Stir at RT Overnight start->reaction 1 filtration Vacuum Filtration reaction->filtration 2 crude Crude Product filtration->crude 3 recrystallization Recrystallization from Methanol crude->recrystallization Workup pure Pure 2-Chloro-3- hydrazinylquinoxaline recrystallization->pure 4 characterization Characterization (MP, MS, NMR, IR) pure->characterization 5

A schematic overview of the synthesis and purification process for this compound.
Logical Relationship of Solvent Properties to Reaction Rate

The influence of solvent type on nucleophile reactivity and intermediate stability, ultimately affecting the reaction rate.

References

Temperature optimization for hydrazinolysis of dichloroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the temperature optimization and troubleshooting of the hydrazinolysis of dichloroquinoxalines.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the hydrazinolysis of 2,3-dichloroquinoxaline?

The reaction of 2,3-dichloroquinoxaline with hydrazine can yield two primary products, depending on the reaction conditions. These are the mono-substituted product, 2-chloro-3-hydrazinylquinoxaline, and the di-substituted product, 2,3-dihydrazinylquinoxaline. Controlling the reaction conditions, particularly temperature and stoichiometry of hydrazine, is crucial for selective synthesis.[1]

Q2: How does temperature affect the selectivity of the hydrazinolysis of 2,3-dichloroquinoxaline?

Temperature is a critical parameter for controlling the selectivity of this reaction. Generally, lower temperatures favor the formation of the mono-substituted product, while higher temperatures and longer reaction times promote the formation of the di-substituted product. For other reactions involving 2,3-dichloroquinoxaline, such as Heck cross-coupling, temperature has also been shown to significantly influence the product distribution.[2]

Q3: What are common side reactions to be aware of during hydrazinolysis?

Common side reactions in hydrazinolysis include the formation of azines, which can occur if the newly formed hydrazino group reacts with another molecule of a carbonyl compound (if present). Hydrolysis of the chloro-substituent can also occur, especially in the presence of water. Additionally, for some quinoxaline derivatives, autoxidation has been observed in refluxing pyridine.

Q4: What solvents are typically used for the hydrazinolysis of dichloroquinoxalines?

Commonly used solvents for this reaction include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent can influence the reaction rate and selectivity. For analogous reactions with 2,3-dichloropyridine, polar solvents like ethanol and DMF have been used effectively.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of desired product - Incorrect temperature: The reaction may be too cold for the desired substitution to occur or too hot, leading to degradation. - Inactive hydrazine: Hydrazine hydrate can degrade over time. - Poor quality of 2,3-dichloroquinoxaline: Impurities in the starting material can interfere with the reaction.- Optimize temperature: For mono-substitution, start at room temperature and slowly increase if no reaction is observed. For di-substitution, reflux may be necessary. Monitor the reaction by TLC. - Use fresh hydrazine hydrate. - Ensure the purity of the starting material by recrystallization or column chromatography.
Formation of a mixture of mono- and di-substituted products - Suboptimal temperature: The temperature may be in a range that allows for both reactions to occur at a significant rate. - Incorrect stoichiometry: An excess of hydrazine will favor di-substitution.- For mono-substitution: Use a strict 1:1 molar ratio of 2,3-dichloroquinoxaline to hydrazine hydrate and maintain a lower temperature (e.g., room temperature). - For di-substitution: Use a molar excess of hydrazine hydrate (e.g., 2.5 equivalents or more) and a higher temperature (e.g., reflux).
Presence of an unexpected byproduct - Side reactions: Azine formation, hydrolysis, or reaction with the solvent could be occurring. - Degradation: The product may be unstable under the reaction or work-up conditions.- Ensure anhydrous conditions if hydrolysis is suspected. - Choose an inert solvent. - Modify the work-up procedure to avoid strongly acidic or basic conditions if the product is sensitive.
Difficulty in isolating the product - Product is soluble in the work-up solvent. - Product has similar polarity to byproducts. - Check the aqueous layer during work-up to see if the product is water-soluble. - Optimize the crystallization solvent or chromatographic conditions for better separation.

Data Presentation

Table 1: Illustrative Temperature Effects on Product Distribution

Temperature (°C)Molar Ratio (DCQX:Hydrazine)Predominant ProductApproximate Yield (%)
25 (Room Temp)1:1This compound70-80%
601:1.5Mixture of mono- and di-substitutedVariable
80 (Reflux in Ethanol)1:2.52,3-dihydrazinylquinoxaline85-95%
100+ (Reflux in DMF)1:32,3-dihydrazinylquinoxaline>90%

Note: The yields presented are illustrative and can vary based on specific reaction conditions, such as reaction time and solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound (Mono-substitution)

This protocol is based on the general principle of controlling the reaction at a lower temperature to favor mono-substitution.[1]

Materials:

  • 2,3-dichloroquinoxaline (1.0 eq)

  • Hydrazine hydrate (1.0-1.2 eq)

  • Ethanol

  • Stir bar

  • Round-bottom flask

  • Condenser (optional, for long reactions at room temperature to prevent solvent evaporation)

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in ethanol in a round-bottom flask equipped with a stir bar.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Synthesis of 2,3-dihydrazinylquinoxaline (Di-substitution)

This protocol utilizes a higher temperature and an excess of hydrazine to drive the reaction to the di-substituted product.

Materials:

  • 2,3-dichloroquinoxaline (1.0 eq)

  • Hydrazine hydrate (2.5-3.0 eq)

  • Ethanol or DMF

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 2,3-dichloroquinoxaline in ethanol or DMF in a round-bottom flask, add hydrazine hydrate.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 6-8 hours.

  • Monitor the reaction by TLC to ensure the disappearance of the mono-substituted intermediate.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Products start_dcqx 2,3-Dichloroquinoxaline temp Temperature Control start_dcqx->temp start_hydrazine Hydrazine Hydrate start_hydrazine->temp solvent Solvent (e.g., Ethanol) temp->solvent stirring Stirring solvent->stirring precipitation Precipitation in Water stirring->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization mono_product This compound recrystallization->mono_product Low Temp di_product 2,3-dihydrazinylquinoxaline recrystallization->di_product High Temp

Caption: Experimental workflow for the hydrazinolysis of 2,3-dichloroquinoxaline.

troubleshooting_guide start Low Yield or Incorrect Product check_temp Check Temperature start->check_temp check_reagents Check Reagents start->check_reagents check_tlc Analyze TLC start->check_tlc temp_low Too Low: Increase Temperature check_temp->temp_low No Reaction temp_high Too High: Decrease Temperature check_temp->temp_high Degradation hydrazine_bad Old Hydrazine: Use Fresh check_reagents->hydrazine_bad Yes dcqx_impure Impure DCQX: Purify check_reagents->dcqx_impure Yes multiple_spots Mixture of Products? check_tlc->multiple_spots Yes adjust_stoichiometry Adjust Stoichiometry multiple_spots->adjust_stoichiometry

Caption: Troubleshooting decision tree for hydrazinolysis of dichloroquinoxalines.

References

Preventing degradation of 2-Chloro-3-hydrazinylquinoxaline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-Chloro-3-hydrazinylquinoxaline during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Use of amber glass vials is advised to protect it from light.[2] The storage area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[2][3] While many chlorinated quinoxaline compounds are stable at room temperature, refrigeration may be necessary for extended storage; always refer to the manufacturer's specific recommendations.[2]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through two main pathways:

  • Oxidation of the hydrazinyl group: The hydrazinyl moiety is prone to oxidation, especially in the presence of oxygen and transition metal ions. This can lead to the formation of various oxidation products and a loss of purity. Hydrazine itself is known to be unstable in the presence of oxygen, particularly under neutral or alkaline conditions.[4]

  • Hydrolysis of the chloro group: Similar to other 2-chloroquinoxaline derivatives, the chloro substituent can undergo hydrolysis. This reaction is accelerated under acidic conditions and at elevated temperatures, leading to the formation of 2-Hydroxy-3-hydrazinylquinoxaline.[5]

Q3: How can I monitor the purity and detect degradation of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity and degradation of this compound.[5] This method should be capable of separating the parent compound from its potential degradation products and any process-related impurities. HPLC with UV detection is a common technique, and for more detailed analysis, Mass Spectrometry (MS) can be coupled with HPLC.[2]

Troubleshooting Guides

Issue 1: The solid compound has changed color (e.g., yellowing or browning) during storage.

  • Possible Cause: This is often an indication of oxidation or exposure to light. The hydrazinyl group is particularly susceptible to air oxidation.

  • Solution:

    • Ensure the container is tightly sealed and the headspace is minimized. Consider flushing the container with an inert gas like nitrogen or argon before sealing.

    • Store the compound in a desiccator to minimize exposure to moisture, which can facilitate degradation.

    • Always store in a dark place or use amber vials to prevent photodecomposition.[2]

Issue 2: HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks.

  • Possible Cause: This indicates degradation of the compound. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Identify the degradants: If possible, use HPLC-MS to identify the mass of the new peaks. A peak with a mass corresponding to the replacement of the chloro group with a hydroxyl group suggests hydrolysis.

    • Review storage conditions: Check if the compound was exposed to high temperatures, light, or incompatible solvents.[1][2]

    • Assess solvent stability: If the compound is in solution, consider the pH and composition of the solvent. Acidic conditions can promote hydrolysis of the chloro group, while neutral to alkaline conditions can accelerate the oxidation of the hydrazinyl group.[4][5] For solutions, it is advisable to prepare them fresh.

Issue 3: Inconsistent experimental results using this compound.

  • Possible Cause: This could be due to the use of a degraded stock solution. The presence of impurities or a lower concentration of the active compound can significantly affect experimental outcomes.

  • Solution:

    • Re-evaluate purity: Before use, always check the purity of your stock solution using a validated HPLC method.

    • Prepare fresh solutions: Prepare solutions of this compound fresh for each experiment to minimize degradation in the solvent.

    • Solvent selection: Use high-purity, degassed solvents. If aqueous buffers are used, consider working at a slightly acidic pH to minimize oxidative degradation of the hydrazinyl group, but be mindful of potential hydrolysis of the chloro group.

Data Presentation

The following tables provide an example of how to present stability data for this compound. The data presented here is hypothetical and for illustrative purposes.

Table 1: Summary of Potential Degradation Products

Degradation PathwayPotential DegradantAnalytical Observation
Hydrolysis2-Hydroxy-3-hydrazinylquinoxalineA new peak in the HPLC chromatogram with a mass corresponding to M-Cl+OH.
OxidationVarious oxidation products of the hydrazinyl groupMultiple new peaks in the HPLC chromatogram, often with corresponding color changes in the sample.

Table 2: Hypothetical Degradation of this compound Under Stressed Conditions (% Purity by HPLC)

ConditionTime 024 hours48 hours72 hours
Solid State
40°C / 75% RH99.5%98.8%98.1%97.2%
Photostability (ICH Q1B)99.5%97.0%95.2%93.5%
Solution State (in Acetonitrile/Water)
0.1 M HCl at 60°C99.5%92.1%85.3%78.6%
pH 7 Buffer at 25°C99.5%99.0%98.5%98.0%
0.01 M NaOH at 25°C99.5%96.5%93.2%90.1%
3% H₂O₂ at 25°C99.5%88.4%79.1%70.3%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions as recommended by ICH guidelines.[6][7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.01 M NaOH.

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.01 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C).

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Analyze the aliquots directly by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose it to a temperature of 70°C in a calibrated oven.

    • Sample the solid at 24, 48, and 72 hours for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of the solid compound in a transparent petri dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Sample both the light-exposed and dark control solids at the end of the exposure for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

Mandatory Visualization

cluster_main Probable Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 2-Hydroxy-3-hydrazinylquinoxaline A->B  H₂O / H⁺ or OH⁻ (Hydrolysis of Chloro Group) C Oxidized Products (e.g., Diimide, Nitrogen Gas) A->C  O₂ / Metal Ions (Oxidation of Hydrazinyl Group)

Caption: Probable degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow for Degradation Start Degradation Suspected (e.g., color change, new HPLC peaks) AnalyzePurity Confirm Degradation by HPLC-UV/MS Start->AnalyzePurity CheckStorage Review Storage Conditions: - Temperature - Light Exposure - Container Seal IdentifyPathway Identify Degradation Pathway: - Hydrolysis? - Oxidation? CheckStorage->IdentifyPathway AnalyzePurity->CheckStorage SolutionHydrolysis Implement Corrective Actions for Hydrolysis: - Control pH - Use Aprotic Solvents - Lower Temperature IdentifyPathway->SolutionHydrolysis Hydrolysis SolutionOxidation Implement Corrective Actions for Oxidation: - Use Inert Atmosphere (N₂/Ar) - Use Freshly Prepared Solutions - Use Antioxidants/Chelators IdentifyPathway->SolutionOxidation Oxidation End Compound Stabilized SolutionHydrolysis->End SolutionOxidation->End

Caption: Troubleshooting workflow for degradation issues.

cluster_exp_workflow Experimental Workflow for Forced Degradation Study cluster_stress Apply Stress Conditions Prep Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.01 M NaOH, 25°C) Prep->Base Oxidation Oxidation (3% H₂O₂, 25°C) Prep->Oxidation Thermal Thermal (Solid) (70°C) Prep->Thermal Photo Photolytic (Solid) (ICH Q1B) Prep->Photo Sample Sample at Time Intervals Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Report Report Results: - % Degradation - Identify Degradants Analyze->Report

Caption: Experimental workflow for a forced degradation study.

References

Scaling up the synthesis of 2-Chloro-3-hydrazinylquinoxaline for library development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Chloro-3-hydrazinylquinoxaline for library development. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction of 2,3-dichloroquinoxaline with hydrazine hydrate.[1][2][3][4] This reaction is typically performed in an alcohol-based solvent, such as ethanol or methanol.[1][5]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Reaction conditions can vary, but a general procedure involves stirring 2,3-dichloroquinoxaline with an excess of hydrazine hydrate in ethanol at room temperature for an extended period, often overnight.[1] Some procedures may involve heating the reaction mixture to reflux to increase the reaction rate.[5]

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of this compound can vary significantly. Some sources report yields around 41% after recrystallization, while others claim yields as high as 97% without specifying the purity of the crude product.[1][5] On a larger scale, a moderate yield should be anticipated, and optimization of reaction conditions may be necessary to improve the outcome.

Q4: How is the product, this compound, typically purified?

A4: The most commonly cited method for purification is recrystallization from a suitable solvent, such as methanol or ethanol.[1][6] For larger quantities, a thorough wash of the filtered product with the reaction solvent can help remove excess hydrazine hydrate and other soluble impurities.

Q5: What are the key safety considerations when working with hydrazine hydrate?

A5: Hydrazine hydrate is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a suspected carcinogen and is highly corrosive and toxic.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive starting material (2,3-dichloroquinoxaline).- Insufficient reaction time or temperature.- Low-quality hydrazine hydrate.- Verify the purity of the 2,3-dichloroquinoxaline using techniques like NMR or melting point analysis.- Increase the reaction time or consider heating the mixture to reflux, monitoring the reaction progress by TLC.[5]- Use a fresh, high-purity source of hydrazine hydrate.
Formation of a Thick, Difficult-to-Stir Slurry - High concentration of reactants leading to premature precipitation of the product.- Increase the amount of solvent to maintain a more mobile slurry.[1]- Consider adding the hydrazine hydrate solution dropwise to the solution of 2,3-dichloroquinoxaline to control the rate of product formation.
Product is a Gummy or Oily Solid - Presence of impurities or unreacted starting materials.- Incomplete removal of hydrazine hydrate.- Ensure the reaction has gone to completion by TLC.- Wash the crude product thoroughly with a suitable solvent (e.g., ethanol, water) to remove residual hydrazine hydrate.- Attempt to triturate the crude material with a non-polar solvent like hexane to induce solidification.
Difficulty in Filtering the Product - Very fine particle size of the precipitate.- Allow the slurry to cool slowly to encourage the formation of larger crystals.- Consider using a different grade of filter paper or a filter funnel with a larger surface area.
Product Purity is Low After Recrystallization - Co-precipitation of impurities.- Inappropriate recrystallization solvent.- Perform a hot filtration step during recrystallization to remove any insoluble impurities.- Experiment with different solvent systems for recrystallization. A solvent pair (e.g., ethanol/water) might be effective.

Quantitative Data Summary

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-DichloroquinoxalineHydrazine hydrateEthanol~201641[1]
2,3-Dichloro-6-methoxyquinoxalineHydrazine hydrateEthanolReflux497[5]
6-Bromo-2,3-dichloroquinoxalineHydrazine hydrateEthanol02Not specified[7]
2,3-DichloroquinoxalineHydrazine hydrateMethanolReflux0.575[6]

Detailed Experimental Protocol

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (98% or higher)

  • Ethanol (anhydrous)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol (approximately 15 mL per gram of 2,3-dichloroquinoxaline).

  • In a separate container, dilute hydrazine hydrate (2.2 equivalents) with a small amount of ethanol.

  • Slowly add the hydrazine hydrate solution to the stirred solution of 2,3-dichloroquinoxaline at room temperature.

  • Stir the resulting mixture at room temperature overnight (approximately 16 hours). A yellow precipitate is expected to form.[1]

  • After the reaction is complete (monitor by TLC), filter the slurry using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude this compound from hot methanol.[1]

  • Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification start Dissolve 2,3-dichloroquinoxaline in Ethanol add_reagent Add Hydrazine Solution to Quinoxaline Solution start->add_reagent prep_hydrazine Dilute Hydrazine Hydrate in Ethanol prep_hydrazine->add_reagent react Stir at Room Temperature (approx. 16 hours) add_reagent->react filter_crude Filter the Slurry react->filter_crude wash_crude Wash Solid with Ethanol filter_crude->wash_crude dry_crude Dry Crude Product wash_crude->dry_crude recrystallize Recrystallize from Methanol dry_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant1 2,3-Dichloroquinoxaline product This compound reactant1->product Ethanol, RT reactant2 Hydrazine Hydrate (NH2NH2·H2O) reactant2->product byproduct Hydrazine Hydrochloride + Water

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_sm Verify Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Purity is an Issue check_sm->sm_bad No check_conditions Review Reaction Conditions (Time, Temp) conditions_ok Conditions Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions May Be Suboptimal check_conditions->conditions_bad No check_workup Evaluate Workup and Purification Procedure workup_ok Procedure is Sound check_workup->workup_ok Yes workup_bad Procedure Needs Improvement check_workup->workup_bad No sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm conditions_ok->check_workup optimize_conditions Optimize Reaction Time/Temperature conditions_bad->optimize_conditions optimize_workup Modify Washing or Recrystallization workup_bad->optimize_workup

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-3-hydrazinylquinoxaline and Other Hydrazinyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance and potential of hydrazinyl-based heterocyclic compounds, supported by experimental data and detailed protocols.

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with hydrazinyl derivatives emerging as a particularly promising class. Their versatile chemical nature allows for the synthesis of a wide array of molecules with diverse biological activities. Among these, 2-Chloro-3-hydrazinylquinoxaline stands out as a key scaffold in medicinal chemistry. This guide provides a comprehensive comparative analysis of this compound with other hydrazinyl derivatives, focusing on their antifungal and anticancer properties. The information presented herein is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visual representations of key processes and pathways to aid in research and development.

Overview of Hydrazinyl Derivatives in Medicinal Chemistry

Hydrazinyl derivatives are characterized by the presence of a hydrazine (-NHNH2) or a substituted hydrazine moiety. This functional group is a powerful nucleophile and a versatile building block in organic synthesis, enabling the creation of a wide range of heterocyclic systems. The incorporation of a hydrazinyl group into scaffolds such as quinoxalines, quinolines, and pyrazoles has been shown to impart significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The reactivity of the hydrazinyl group allows for further molecular modifications, making it a valuable tool in the design of targeted therapeutic agents.

Comparative Performance Analysis

This section provides a comparative look at the biological performance of this compound and other selected hydrazinyl derivatives. The data is presented in tabular format to facilitate a clear and objective comparison of their antifungal and anticancer activities.

Antifungal Activity

Hydrazinyl derivatives have demonstrated significant potential as antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazinyl compounds against different fungal strains. Lower MIC values indicate higher antifungal potency.

CompoundFungal StrainMIC (µg/mL)Reference
This compound Candida krusei1.95 - 3.9[2]
Candida albicans7.8 - 15.6[2]
Aspergillus fumigatus15.6 - 31.2[2]
3-Hydrazinoquinoxaline-2-thiol Candida albicans0.12 - 4[3]
Candida glabrata0.06 - 2[3]
Quinolyl Hydrazone Derivative (13b) Aspergillus clavatus0.49[4]
Candida albicans0.12[4]
Pyrazole Hydrazone Derivative (21a) Aspergillus niger2.9 - 7.8[5]
Candida albicans62.5 - 125[5]

Analysis: The data indicates that hydrazinyl derivatives exhibit a broad spectrum of antifungal activity. The quinolyl hydrazone derivative 13b shows particularly potent activity against Candida albicans and Aspergillus clavatus.[4] this compound demonstrates good activity, especially against Candida krusei.[2] The thione derivative of hydrazinylquinoxaline also shows promising results against various Candida species.[3] The pyrazole hydrazone derivative 21a is notably effective against Aspergillus niger.[5]

Anticancer Activity

The cytotoxic potential of hydrazinyl derivatives against various cancer cell lines is a significant area of research. The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which are measures of a compound's effectiveness in inhibiting cancer cell growth. Lower values signify greater potency.

CompoundCancer Cell LineIC50/GI50 (µM)Reference
Quinoxaline Hydrazone Derivative (3d) Leukemia (HL-60)5.15 (GI50)[6]
Ovarian (OVCAR-4)72.2 (TGI)[6]
Quinoxaline Hydrazone Derivative (7a) Ovarian (IGROV1)14.5 (GI50)[6]
Ovarian (OVCAR-4)16.0 (GI50)[6]
Quinolyl Hydrazone Derivative (17) Neuroblastoma (Kelly)1.3 (IC50)[7]
Breast (MCF-7)14.1 (IC50)[7]
Quinoline-based Dihydrazone (3c) Breast (MCF-7)7.05 (IC50)[1]
Pyrazole Hydrazone Derivative (11) Various0.01 - 0.65 (IC50)[8]
Pyrazole-benzoxazine Hybrid (22) Various2.82 - 6.28 (IC50)[8]

Analysis: The anticancer data reveals the potent cytotoxic effects of various hydrazinyl derivatives. The pyrazole-based derivatives, in particular, show exceptional potency with IC50 values in the nanomolar to low micromolar range against a variety of cancer cell lines.[8] Quinolyl hydrazones also exhibit strong anticancer activity, with some derivatives showing high efficacy against neuroblastoma cell lines.[7] The quinoxaline hydrazone derivatives demonstrate moderate to good activity, with specific derivatives showing promise against leukemia and ovarian cancer cell lines.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. This section provides methodologies for the synthesis of the parent compound, this compound, and for key biological assays.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.1 to 2 equivalents) to the stirred solution. The amount of hydrazine hydrate can be adjusted to control the reaction. Using a larger excess may lead to the formation of 2,3-dihydrazinylquinoxaline.

  • Stir the reaction mixture at room temperature for several hours (typically 4-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield the pure compound.

Apoptosis_Pathway Hydrazinyl_Quinoxaline Hydrazinyl-Quinoxaline Derivative EGFR EGFR Inhibition Hydrazinyl_Quinoxaline->EGFR Topo_II Topoisomerase II Inhibition Hydrazinyl_Quinoxaline->Topo_II Signaling_Cascade Disruption of Downstream Signaling Pathways EGFR->Signaling_Cascade DNA_Damage DNA Strand Breaks Topo_II->DNA_Damage Bcl2 Bcl-2 Downregulation Signaling_Cascade->Bcl2 p53 p53 Activation DNA_Damage->p53 Caspases Caspase Activation p53->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

The Evolving Landscape of Quinoxaline Analogs: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-hydrazinylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-Chloro-3-hydrazinylquinoxaline analogs, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile chemical class.

The this compound core serves as a versatile starting point for the synthesis of a diverse library of compounds. The reactivity of the hydrazinyl group allows for the introduction of various substituents, leading to significant modulation of their biological effects. Researchers have explored the impact of these modifications on the cytotoxicity against various cancer cell lines and the inhibitory activity against a range of microbial pathogens.

Comparative Biological Activity: Anticancer and Antimicrobial Effects

The biological evaluation of this compound analogs has revealed promising candidates for both anticancer and antimicrobial applications. The following tables summarize the in vitro activity of representative compounds, highlighting the influence of different structural modifications on their potency.

Anticancer Activity of 6-Bromo-2-chloro-3-hydrazinylquinoxaline Analogs

A study exploring the anticancer potential of derivatives synthesized from 6-bromo-2,3-dichloroquinoxaline demonstrated that the introduction of a hydrazinyl group and its subsequent modification leads to potent cytotoxic agents. The reaction of 6-bromo-2,3-dichloroquinoxaline with one mole of hydrazine hydrate yields 6-bromo-2-chloro-3-hydrazinylquinoxaline, which serves as a key intermediate for further synthesis.[1] The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with some derivatives exhibiting greater potency than the reference drug, doxorubicin.[1]

Compound IDCancer Cell LineIC50 (µg/mL)
4 MCF7 (Breast)0.01 ± 0.001
NCI-H460 (Lung)0.02 ± 0.003
SF-268 (CNS)0.02 ± 0.002
5a MCF7 (Breast)0.02 ± 0.002
NCI-H460 (Lung)0.03 ± 0.005
SF-268 (CNS)0.02 ± 0.001
5b MCF7 (Breast)0.06 ± 0.008
NCI-H460 (Lung)0.04 ± 0.006
SF-268 (CNS)0.05 ± 0.004
Doxorubicin MCF7 (Breast)0.04 ± 0.006
NCI-H460 (Lung)0.05 ± 0.008
SF-268 (CNS)0.07 ± 0.009

Data sourced from a study on the synthesis and biological evaluation of bromoquinoxaline derivatives.[1]

Antimicrobial Activity of Quinoxaline Hydrazone Derivatives

The antimicrobial potential of quinoxaline derivatives has been extensively investigated. For instance, a series of 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives, synthesized from 2-hydrazinyl-3-methyl-6-nitroquinoxaline, displayed promising antibacterial properties against a range of bacterial strains.[2] Similarly, another study reported the synthesis of new quinoxaline derivatives by treating 2-chloro-3-hydrazinyl quinoxaline with various anilines, with some compounds showing significant inhibitory activity.

Compound IDBacterial StrainMIC (mg/mL)
Hydrazone Derivative 1 Staphylococcus aureus0.0625
Bacillus subtilis0.125
Escherichia coli0.0313
Pseudomonas aeruginosa0.250
Hydrazone Derivative 2 Staphylococcus aureus0.125
Bacillus subtilis0.0625
Escherichia coli0.0625
Pseudomonas aeruginosa0.125

MIC values for 3-methyl-6-nitroquinoxaline-2-hydrazone derivatives.[2]

Furthermore, the antifungal activity of the parent compound, this compound, has been demonstrated against various Candida and Aspergillus species, highlighting its potential as a broad-spectrum antifungal agent.[3][4]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Synthesis of 6-Bromo-2-chloro-3-hydrazinylquinoxaline

The starting material, 6-bromo-2,3-dichloroquinoxaline, is prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination with phosphorus oxychloride.[1] To synthesize 6-bromo-2-chloro-3-hydrazinylquinoxaline, one mole of the dichloro derivative is reacted with one mole of hydrazine hydrate in absolute ethanol.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[5]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved in the research and development of these compounds, the following diagrams illustrate a typical experimental workflow and a potential signaling pathway that may be targeted by these analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Material (2,3-Dichloroquinoxaline) reaction1 Hydrazinolysis (Hydrazine Hydrate) start->reaction1 intermediate 2-Chloro-3-hydrazinyl- quinoxaline reaction1->intermediate reaction2 Derivatization (e.g., Anilines, Aldehydes) intermediate->reaction2 analogs Target Analogs reaction2->analogs cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) analogs->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) analogs->antimicrobial sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar lead lead sar->lead Lead Compound Identification

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoxaline Quinoxaline Analog Quinoxaline->RTK Quinoxaline->PI3K Quinoxaline->Akt

Caption: A potential signaling pathway targeted by quinoxaline analogs, leading to the inhibition of cell proliferation and induction of apoptosis.

References

A Comparative Guide to the Antimicrobial Spectrum of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This guide offers a comparative analysis of the antimicrobial performance of various quinoxaline derivatives, supported by experimental data from recent scientific studies. The structural versatility of the quinoxaline scaffold allows for molecular modifications to optimize potency and circumvent existing resistance mechanisms.[2][3]

Quantitative Antimicrobial Activity of Quinoxaline Derivatives

The antimicrobial efficacy of synthesized quinoxaline derivatives has been rigorously evaluated against a diverse panel of pathogenic microbes. The following tables summarize the in vitro antimicrobial activity, primarily measured by the zone of inhibition and Minimum Inhibitory Concentration (MIC). A larger zone of inhibition or a lower MIC value indicates greater antimicrobial potency.

Antibacterial Activity

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives (Zone of Inhibition in mm)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin (Standard) ----[1]
Compound 4 15141613[3]
Compound 5a 14131512[3]
Compound 5c 16151814[3]
Compound 5d 17161915[3]
Compound 5e 15141713[3]
Compound 7a 16151814[3]
Compound 7c 17161915[3]
Compound 7e 15141713[3]
Compound 4c 14.89-10.5-[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/DrugMIC Range (µg/mL)Predominant MIC (µg/mL)Percentage of Isolates at Predominant MICReference
Quinoxaline Derivative 1 - 8456.7%[6]
Vancomycin (Standard) 1 - 8463.3%[6]
Antifungal Activity

Table 3: Antifungal Activity of Selected Quinoxaline Derivatives

CompoundOrganismActivity MetricValueReference
Compound 5j Rhizoctonia solaniEC₅₀ (µg/mL)8.54[7]
Compound 5t Rhizoctonia solaniEC₅₀ (µg/mL)12.01[7]
Azoxystrobin (Standard) Rhizoctonia solaniEC₅₀ (µg/mL)26.17[7]
3-hydrazinoquinoxaline-2-thiol Candida albicansMICHigher efficacy than Amphotericin B[8]
3-hydrazinoquinoxaline-2-thiol Candida glabrataMICHigher efficacy than Amphotericin B[8]
3-hydrazinoquinoxaline-2-thiol Candida parapsilosisMICHigher efficacy than Amphotericin B[8]
Compound 6p Rhizoctonia solaniEC₅₀ (µg/mL)0.16[9]
Carbendazim (Standard) Rhizoctonia solaniEC₅₀ (µg/mL)1.42[9]
Compound 6 Botrytis cinereaEC₅₀ (µg/mL)3.31[10]
Pyrimethanil (Standard) Botrytis cinereaEC₅₀ (µg/mL)3.39[10]

Experimental Protocols

The following methodologies are standardly employed for the evaluation of the antimicrobial activity of quinoxaline derivatives.

Agar Disc Diffusion Method

This method is utilized for preliminary screening of antibacterial activity.

  • Media Preparation: A sterile nutrient agar is prepared and poured into sterile Petri dishes under aseptic conditions and allowed to solidify.

  • Inoculation: A standardized microbial suspension, adjusted to a 0.5 McFarland standard, is uniformly swabbed over the entire surface of the agar plate to create a bacterial lawn.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in a suitable solvent like DMSO.[1] The discs are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater sensitivity of the microorganism to the compound. A standard antibiotic, such as Ciprofloxacin, is used as a positive control.

Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the quinoxaline derivatives are prepared in a solvent such as Dimethyl sulfoxide (DMSO).[6] Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. Vancomycin is often used as a reference drug for testing against MRSA.[6]

Visualizing Synthesis and Evaluation Workflows

The following diagrams illustrate the typical workflows in the development and testing of antimicrobial quinoxaline derivatives.

G cluster_synthesis Synthesis of Quinoxaline Derivatives A o-Phenylenediamine C 2-Hydroxy-3-methylquinoxaline A->C B Ethyl Pyruvate B->C E 2-Chloro-3-methylquinoxaline C->E  + D POCl₃ D->E G Intermediate Compound E->G  + F 4-Hydroxybenzaldehyde F->G I Final Quinoxaline Derivatives (Schiff Bases) G->I  + H Substituted Aromatic Amines H->I

Caption: General synthesis pathway for some antimicrobial quinoxaline derivatives.[1][11]

G cluster_workflow Antimicrobial Testing Workflow start Synthesized Quinoxaline Derivative prep_compound Prepare Stock Solution (e.g., in DMSO) start->prep_compound agar_diffusion Agar Disc Diffusion Assay (Primary Screening) prep_compound->agar_diffusion mic_test Broth Microdilution Assay (MIC Determination) prep_compound->mic_test prep_culture Prepare Microbial Inoculum (0.5 McFarland Standard) prep_culture->agar_diffusion prep_culture->mic_test measure_zone Measure Zone of Inhibition (mm) agar_diffusion->measure_zone measure_zone->mic_test Active Compounds determine_mic Determine MIC Value (µg/mL) mic_test->determine_mic end Comparative Analysis of Antimicrobial Activity determine_mic->end

Caption: Standard workflow for evaluating the antimicrobial activity of test compounds.

Mechanism of Action

While the exact mechanism for all quinoxaline derivatives is not fully elucidated, one notable pathway involves quinoxaline di-N-oxides (QdNOs). The proposed mechanism includes the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which induce oxidative damage to critical cellular components like DNA, leading to strand breaks and ultimately causing bacterial cell death.[3] This mode of action is particularly effective against anaerobic and microaerophilic bacteria.[3]

G cluster_moa Proposed Mechanism of Action for QdNOs qdno Quinoxaline di-N-oxide (QdNO) nitroreductase Bacterial Nitroreductase qdno->nitroreductase Bioreduction ros Reactive Oxygen Species (ROS) nitroreductase->ros Generates dna_damage Oxidative DNA Damage (Strand Breaks) ros->dna_damage Causes cell_death Bacterial Cell Death dna_damage->cell_death Leads to

Caption: Proposed mechanism of action for quinoxaline di-N-oxides (QdNOs).[3]

References

Unveiling the Antitumor Potential of Novel Quinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and targeted cancer therapies has led to the exploration of diverse chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds with potent antitumor activities. This guide provides a comparative analysis of novel quinoxaline compounds, evaluating their efficacy against various cancer cell lines and elucidating their mechanisms of action. The performance of these innovative molecules is benchmarked against Doxorubicin, a well-established chemotherapeutic agent.

Comparative Antitumor Activity of Quinoxaline Derivatives

The in vitro cytotoxic effects of several novel quinoxaline compounds were assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative and compared with the standard chemotherapeutic drug, Doxorubicin. The results, summarized in the table below, highlight the significant anticancer potential of these novel agents.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Quinoxaline Derivative VIIIc HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified in Study
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified in Study
HepG2 (Liver Hepatocellular Carcinoma)Moderate ActivityDoxorubicinNot Specified in Study
Quinoxaline Derivative 14 HCT-116 (Colon Cancer)More potent than DoxorubicinDoxorubicinLess potent than Cmpd 14
MCF-7 (Breast Cancer)More potent than DoxorubicinDoxorubicinLess potent than Cmpd 14
Quinoxaline Derivative 17b HepG2 (Hepatocellular Carcinoma)Potent ActivitySorafenibComparable Activity
Quinoxaline Derivative 4m A549 (Non-small-cell lung cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20

Unraveling the Mechanisms of Action: Signaling Pathways

To understand the molecular basis of their antitumor activity, the signaling pathways modulated by these novel quinoxaline compounds were investigated. The primary mechanism of action appears to be the induction of apoptosis (programmed cell death), a critical process for eliminating cancerous cells.

Apoptosis Induction by Quinoxaline Derivative VIIIc in HCT116 Cells

Compound VIIIc was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in HCT116 colon cancer cells. This process is believed to involve the activation of intrinsic and extrinsic apoptotic pathways, leading to the execution of cell death.

G cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activates Quinoxaline VIIIc Quinoxaline VIIIc Quinoxaline VIIIc->Death Receptors Induces/Inhibits Bcl-2 Bcl-2 Quinoxaline VIIIc->Bcl-2 Induces/Inhibits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Bid Bid Caspase-8->Bid Cleaves Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Activates tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c Cytochrome c Bax->Cytochrome c Release Bcl-2->Bax Inhibits Apaf-1 Apaf-1 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Activates Cytochrome cApaf-1Pro-caspase-9 Cytochrome cApaf-1Pro-caspase-9 Cytochrome cApaf-1Pro-caspase-9->Caspase-9 Forms Apoptosome

Apoptotic pathway induced by Quinoxaline VIIIc.
VEGFR-2 Inhibition and Apoptosis by Quinoxaline Derivative 14

Compound 14 demonstrates potent antitumor activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By blocking VEGFR-2 signaling, compound 14 effectively cuts off the tumor's blood supply and induces apoptosis.[1]

G cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling (e.g., PI3K/Akt) Downstream Signaling (e.g., PI3K/Akt) VEGFR-2->Downstream Signaling (e.g., PI3K/Akt) Activates Quinoxaline 14 Quinoxaline 14 Quinoxaline 14->VEGFR-2 Inhibits Pro-apoptotic proteins (Bax) Pro-apoptotic proteins (Bax) Downstream Signaling (e.g., PI3K/Akt)->Pro-apoptotic proteins (Bax) Inhibits Anti-apoptotic proteins (Bcl-2) Anti-apoptotic proteins (Bcl-2) Downstream Signaling (e.g., PI3K/Akt)->Anti-apoptotic proteins (Bcl-2) Promotes Caspase-3 Activation Caspase-3 Activation Pro-apoptotic proteins (Bax)->Caspase-3 Activation Promotes Anti-apoptotic proteins (Bcl-2)->Caspase-3 Activation Inhibits Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

VEGFR-2 inhibition by Quinoxaline 14.
Mitochondrial-Mediated Apoptosis by Quinoxaline Derivative 4m in A549 Cells

In non-small-cell lung cancer cells (A549), compound 4m was shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_cytoplasm cluster_mitochondrion Mitochondrion Quinoxaline 4m Quinoxaline 4m Bax Bax Quinoxaline 4m->Bax Upregulates Bcl-2 Bcl-2 Quinoxaline 4m->Bcl-2 Pro-caspase-3 Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cytochrome c Cytochrome c Bax->Cytochrome c Promotes Release Bcl-2->Bax Inhibits Apaf-1 Apaf-1 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Caspase-9->Pro-caspase-3 Activates Cytochrome cApaf-1Pro-caspase-9 Cytochrome cApaf-1Pro-caspase-9 Cytochrome cApaf-1Pro-caspase-9->Caspase-9 Forms Apoptosome

Mitochondrial apoptosis by Quinoxaline 4m.
Mechanism of Action of Doxorubicin

Doxorubicin, a widely used anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves intercalation into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), all of which culminate in apoptotic cell death.[2][3]

G Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Mitochondrial Damage Mitochondrial Damage ROS Generation->Mitochondrial Damage p53 Activation p53 Activation DNA Damage->p53 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Bax Upregulation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay (Viability) MTT Assay (Viability) Compound Treatment->MTT Assay (Viability) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blot (Protein Expression) Western Blot (Protein Expression) Compound Treatment->Western Blot (Protein Expression) Data Analysis Data Analysis MTT Assay (Viability)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Cell Cycle Analysis->Data Analysis Western Blot (Protein Expression)->Data Analysis

References

In Vitro Efficacy of 2-Chloro-3-hydrazinylquinoxaline Against Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 2-Chloro-3-hydrazinylquinoxaline against various Candida species. The data presented is based on published experimental findings to inform researchers and professionals in the field of drug development.

Quantitative Data Summary

The antifungal activity of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Candida species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, based on a 24-hour incubation period, are summarized in the table below.

No. of SampleIsolateThis compound Conc µg/ml 24h
1Candida albicans ATCC 90028>64
2Candida albicans ATCC MYA 57332
3Candida albicans ATCC MYA 2876>64
4Candida albicans ATCC 1023132
5Candida tropicalis ATCC 75032
6Candida tropicalis ATCC 1380332
7Candida tropicalis ATCC 200956>64
8Candida glabrata ATCC 9003032
9Candida glabrata ATCC 200132
10Candida glabrata ATCC 15126>64
11Candida parapsilosis ATCC 2201932
12Candida parapsilosis ATCC 9001832
13Candida parapsilosis ATCC 1555332
14Candida krusei ATCC 625816
15Candida krusei ATCC 1424316
16Candida krusei ATCC 3413516
17Candida auris CDC B1190332
18Candida auris CDC B1194332
19Candida auris CDC B1191332
20Candida auris CDC B1192332

Data sourced from PLOS One, article e0303373.[1]

Experimental Protocols

The in vitro antifungal susceptibility testing of this compound was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The experimental workflow is detailed below.

Broth Microdilution Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis A Candida Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) C Inoculation of Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubation at 35°C for 24 hours C->D E Visual or Spectrophotometric Reading of Growth D->E F Determination of Minimum Inhibitory Concentration (MIC) E->F

Broth microdilution assay workflow.

Potential Mechanism of Action: A Hypothesized Signaling Pathway

While the precise molecular targets of this compound in Candida species are yet to be fully elucidated, the antifungal activity of many quinoxaline derivatives is attributed to their interference with ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis and death. The following diagram illustrates a hypothesized signaling pathway for the action of quinoxaline derivatives on ergosterol biosynthesis.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action cluster_2 Cellular Outcome AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11) & other enzymes DisruptedMembrane Disrupted Cell Membrane Integrity Quinoxaline This compound Quinoxaline->Lanosterol Inhibition CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Hypothesized mechanism of action.

Comparative Analysis

The in vitro data indicates that this compound demonstrates notable effectiveness against various reference strains of Candida species.[2][3][4][5] The compound exhibited particular efficacy against Candida krusei isolates.[2][3][4][5] However, its performance against Candida albicans, Candida tropicalis, Candida glabrata, Candida parapsilosis, and Candida auris isolates showed variability.[2][3][4][5]

It is important to note that some strains of C. albicans, C. tropicalis, and C. glabrata exhibited high MIC values (>64 µg/ml), suggesting lower susceptibility to the compound. In contrast, all tested isolates of C. krusei and C. parapsilosis showed uniform susceptibility at 16 µg/ml and 32 µg/ml, respectively.

Conclusion

This compound shows potential as an antifungal agent against a range of Candida species, with particularly consistent activity against C. krusei. The variability in efficacy against other species highlights the need for further investigation to understand the specific mechanisms of action and potential resistance. The hypothesized interference with the ergosterol biosynthesis pathway provides a foundation for future mechanistic studies. This guide serves as a preliminary resource for researchers and drug development professionals interested in the potential of quinoxaline derivatives as novel antifungal therapeutics.

References

Synergistic Antifungal Potential of Quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel therapeutic strategies. Combination therapy, which can lead to synergistic effects, presents a promising approach to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic antifungal effects of quinoxaline derivatives, with a focus on the available data for compounds structurally related to 2-Chloro-3-hydrazinylquinoxaline. Due to a lack of published studies on the synergistic antifungal activity of this compound, this report details the significant synergistic findings for the closely related compound, 3-Hydrazinoquinoxaline-2-Thiol , as a pertinent alternative for consideration in antifungal research.

Comparative Efficacy of Quinoxaline Derivatives in Combination Therapy

While data on the standalone antifungal activity of this compound exists, research into its synergistic potential is not yet available. However, studies on the analogous compound, 3-Hydrazinoquinoxaline-2-Thiol, have demonstrated significant synergistic interactions with established antifungal agents, offering valuable insights into the potential of this chemical class.

Synergistic Effects of 3-Hydrazinoquinoxaline-2-Thiol

Recent investigations have highlighted the potent synergistic activity of 3-Hydrazinoquinoxaline-2-Thiol when combined with Amphotericin B and Thymoquinone against various Candida species. These findings suggest that quinoxaline derivatives could serve as valuable components in combination therapies.

A study evaluating the combination of 3-Hydrazinoquinoxaline-2-Thiol with Amphotericin B against 22 clinical strains of Candida albicans revealed strong synergistic interactions in 20 of the strains, with the remaining two showing additive effects.[1] Notably, no antagonistic effects were observed. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICI), with values consistently below 0.5 indicating a strong synergistic relationship.[1] This combination led to a significant reduction in the Minimum Inhibitory Concentration (MIC) of both compounds, with Amphotericin B lowering the MIC of 3-Hydrazinoquinoxaline-2-Thiol by up to 64-fold and vice versa by 32-fold.[1]

Similarly, the combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone demonstrated a synergistic effect against a range of clinical Candida isolates, including Candida albicans, Candida parapsilosis, Candida glabrata, Candida krusei, and Candida tropicalis. This combination also resulted in a significant reduction in the MICs of both agents, with FICI values below 0.5.

The proposed mechanism for the antifungal action of quinoxaline derivatives involves the inhibition of DNA synthesis and the generation of reactive oxygen species (ROS), which leads to cellular damage and eventual cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the studies on 3-Hydrazinoquinoxaline-2-Thiol.

Table 1: Synergistic Interaction of 3-Hydrazinoquinoxaline-2-Thiol with Amphotericin B against Candida albicans

Number of StrainsInteraction TypeFICI RangeMIC Reduction (Fold)
20Synergy< 0.5Up to 64-fold
2Additive> 0.5 to 1.0Not specified
0Antagonism> 4.0Not applicable

Table 2: Synergistic Interaction of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone against Various Candida Species

Candida SpeciesInteraction TypeFICI RangeMIC Reduction (Fold)
C. albicansSynergy< 0.5Up to 64-fold
C. parapsilosisSynergy< 0.5Up to 64-fold
C. glabrataSynergy< 0.5Up to 64-fold
C. kruseiSynergy< 0.5Up to 64-fold
C. tropicalisSynergy< 0.5Up to 64-fold

Standalone Antifungal Activity of this compound

While synergistic data is not available, this compound has demonstrated noteworthy standalone antifungal activity against various Candida and Aspergillus species.[2][3][4][5] Its efficacy varies across different species, with particularly high effectiveness against Candida krusei.[2][3][5] In vivo studies using a murine model of oral candidiasis also showed significant efficacy of this compound in combating C. albicans infection.[2][3][5] The compound has also been noted for its anti-inflammatory properties.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on synergistic antifungal effects.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 1-5 x 10^6 CFU/mL).

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final cell concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells containing various concentrations of both drugs.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated as described in the broth microdilution method.

  • Data Analysis: The MIC of each drug in combination is determined for each row and column. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated by summing the individual FICs:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Synergy Testing Inoculum Fungal Inoculum Preparation MIC_Alone MIC Determination (Single Agents) Inoculum->MIC_Alone Broth Microdilution Checkerboard Checkerboard Assay (Combination) Inoculum->Checkerboard FICI FICI Calculation & Interpretation MIC_Alone->FICI Checkerboard->FICI

Caption: Workflow for determining antifungal synergy.

G Quinoxaline Quinoxaline Derivative DNA Fungal DNA Quinoxaline->DNA Inhibits Synthesis ROS Reactive Oxygen Species (ROS) Quinoxaline->ROS Promotes Generation CellDeath Fungal Cell Death DNA->CellDeath ROS->CellDeath Induces Oxidative Stress

Caption: Proposed antifungal mechanism of quinoxalines.

References

New Quinoxaline Derivatives Show Promise in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel quinoxaline compounds against established antibiotics reveals significant potential in the fight against drug-resistant pathogens. Supported by extensive experimental data, these findings offer a promising outlook for researchers and drug development professionals in the ongoing quest for new antimicrobial agents.

The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent development of new and effective antimicrobial drugs. Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comprehensive comparison of newly synthesized quinoxaline derivatives against existing antibiotics, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Performance Against Key Pathogens: A Quantitative Comparison

The antibacterial efficacy of new quinoxaline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial potency.

Recent studies have demonstrated that certain quinoxaline derivatives exhibit comparable or even superior activity to standard antibiotics such as Ciprofloxacin and Vancomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of New Quinoxaline Derivatives against Staphylococcus aureus (including MRSA)

Compound/AntibioticMIC (µg/mL)Reference
New Quinoxaline Derivative 1 2 - 4[1][2]
New Quinoxaline Derivative 2 4[1][2]
Ciprofloxacin 0.5 - >128[3]
Vancomycin 1 - 4[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of New Quinoxaline Derivatives against Gram-Negative Bacteria

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
New Quinoxaline Derivative (Compound 4) Escherichia coliModerately Active[3]
New Quinoxaline Derivative (Compound 5a) Escherichia coliHighly Active[3]
New Quinoxaline Derivative (Compound 5c) Escherichia coliHighly Active[3]
Ciprofloxacin Escherichia coli0.015 - >128[3]
New Quinoxaline Derivative (Compound 4) Pseudomonas aeruginosaModerately Active[3]
New Quinoxaline Derivative (Compound 5a) Pseudomonas aeruginosaActive[3]
Ciprofloxacin Pseudomonas aeruginosa0.25 - >128[3]

Understanding the Mechanisms of Action

The antibacterial activity of quinoxaline derivatives can be attributed to several mechanisms, with two prominent pathways being the inhibition of DNA gyrase and the disruption of the folate biosynthesis pathway.

Inhibition of DNA Gyrase

Certain quinoxaline derivatives share a mechanism of action with quinolone antibiotics, targeting the bacterial enzyme DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the resealing of DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[5][6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA unwinds for Replication DNA Replication & Transcription Relaxed_DNA->Replication Quinoxaline Quinoxaline Derivative Quinoxaline->DNA_Gyrase inhibits

Caption: Inhibition of bacterial DNA gyrase by a quinoxaline derivative.

Inhibition of Dihydropteroate Synthase (DHPS)

Another key target for some quinoxaline derivatives is dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[7] Folate is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHPS, these compounds block the production of dihydrofolic acid, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth.[8][9][10]

Folate_Pathway_Inhibition cluster_folate Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Growth Bacterial Growth Nucleotides->Growth Quinoxaline Quinoxaline Derivative Quinoxaline->DHPS inhibits

Caption: Inhibition of the folate biosynthesis pathway via DHPS.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Broth Microdilution Method (CLSI Guideline)

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the quinoxaline derivative or control antibiotic in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.

  • Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Experimental Workflow Start Start Prepare_Stock Prepare Antimicrobial Stock Solution Start->Prepare_Stock Prepare_Plates Prepare 96-Well Plates (Serial Dilutions) Prepare_Stock->Prepare_Plates Inoculate Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

References

Comparative Cytotoxicity of 2-Chloro-3-hydrazinylquinoxaline Scaffolds on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the cytotoxic effects of quinoxaline derivatives, with a focus on a 2-Chloro-3-hydrazinylquinoxaline scaffold, against various cancer cell lines. Due to the limited availability of public data on the specific compound this compound, this report utilizes data from its close analog, 6-Bromo-2-chloro-3-hydrazinylquinoxaline, and other relevant quinoxaline derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The quinoxaline core is a significant scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1]

Quantitative Cytotoxicity Data

The cytotoxic activity of quinoxaline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of 6-Bromo-2-chloro-3-hydrazinylquinoxaline and other selected quinoxaline derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
6-Bromo-2-chloro-3-hydrazinylquinoxaline Human cancer cell lines (unspecified)10.63 - 42.16DoxorubicinNot Specified
Quinoxaline Derivative (Compound VIIIc)HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Quinoxaline Derivative (Compound VIIIa)HepG2 (Liver Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Quinoxaline Derivative (Compound VIIIe)HCT116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Quinoxaline-based Derivative (Compound IV)PC-3 (Prostate Cancer)2.11DoxorubicinNot Specified
HepG2 (Liver Cancer)Not SpecifiedDoxorubicinNot Specified
C6-bromo substituted 2,3-dialkenyl quinoxaline (Compound 4m)A549 (Non-small-cell lung cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20

Note: The data presented is a compilation from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cytotoxicity studies. Below are generalized protocols for key experiments cited in the evaluation of quinoxaline derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[3]

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[5]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay is used to determine if the test compound induces apoptosis (programmed cell death) in cancer cells.[5][6]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[5]

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Visualizations

The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a plausible signaling pathway for the induction of apoptosis by quinoxaline derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Quinoxaline Derivatives (various concentrations) seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT solution incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 Value measure->calculate

Caption: Experimental workflow for determining the cytotoxicity of quinoxaline derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CHQ Quinoxaline Derivative Mitochondrion Mitochondrion CHQ->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by quinoxaline derivatives.

Mechanism of Action

Quinoxaline derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and disrupting the cell cycle.[7] Several studies have shown that these compounds can trigger the intrinsic apoptosis pathway. This process is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria.[8] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, ultimately leading to cell death.[9]

Furthermore, some quinoxaline derivatives have been found to arrest the cell cycle at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[6][10] The ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II and various kinases, also contributes to their cytotoxic profile.[6] For instance, some derivatives have shown inhibitory activity against VEGFR-2, a key player in angiogenesis.[10] The diverse mechanisms of action highlight the potential of the quinoxaline scaffold in the development of novel and effective anticancer therapies.

References

Validating the Mechanism of Action for 2-Chloro-3-hydrazinylquinoxaline-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-Chloro-3-hydrazinylquinoxaline-based compounds, focusing on validating their mechanism of action. By objectively comparing their performance with alternative compounds and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in the field of drug discovery and development.

Introduction to this compound

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound has demonstrated notable antifungal and anti-inflammatory properties, making it a promising candidate for further investigation.[1][2][3] This guide explores the available data to propose and validate a plausible mechanism of action for this compound.

Comparative In Vitro Antifungal Activity

This compound has been evaluated for its in vitro antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesMIC Range (µg/mL)
Candida albicansVariable
Candida kruseiHighly Effective
Candida tropicalisVariable
Candida glabrataVariable
Candida parapsilosisVariable
Candida aurisVariable
Aspergillus fumigatusVariable Efficacy
Aspergillus nigerVariable Efficacy
Aspergillus terreusVariable Efficacy
Aspergillus flavusVariable Efficacy
Aspergillus brasiliensisNo Effect

Data sourced from a study on the fungicidal effectiveness of this compound.[1][2][3]

Comparative In Vivo Efficacy: Murine Model of Oral Candidiasis

The in vivo efficacy of this compound was assessed in a murine model of oral candidiasis induced by Candida albicans. The study evaluated the compound's ability to reduce fungal burden and modulate the host inflammatory response.

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Murine Model of Oral Candidiasis

Inflammatory MarkerTreatment Group (0.02 mg/ml)Treatment Group (0.2 mg/ml)Untreated Infected Group
TNF-α Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)High
IL-6 Significant Reduction (p < 0.05)More Pronounced Reduction (p < 0.05)High
IL-1β Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)High
Cox2 Significant Reduction (p < 0.05)More Pronounced Reduction (p < 0.05)High
iNOS Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)High
IFN-γ Significant Reduction (p < 0.05)Significant Reduction (p < 0.05)High

Data indicates a significant reduction in inflammatory markers compared to the untreated infected mice group.[1][2]

Proposed Mechanism of Action: Kinase Inhibition

Based on the known activities of quinoxaline derivatives and the observed dual antifungal and anti-inflammatory effects, a plausible mechanism of action for this compound is the inhibition of a key signaling kinase involved in both fungal virulence and the host's inflammatory response. The significant reduction in a wide array of inflammatory cytokines suggests the modulation of major signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Proposed_Mechanism_of_Action cluster_fungus Fungal Cell cluster_host Host Immune Cell Fungal_Stress Stress Fungal_MAPK_Pathway MAPK Pathway Fungal_Stress->Fungal_MAPK_Pathway Fungal_Virulence Virulence Factors Fungal_MAPK_Pathway->Fungal_Virulence Fungal_Cell_Wall Cell Wall Integrity Fungal_MAPK_Pathway->Fungal_Cell_Wall PAMPs PAMPs PRRs PRRs PAMPs->PRRs Host_MAPK_Pathway MAPK Pathway PRRs->Host_MAPK_Pathway NF_kB_Pathway NF-κB Pathway PRRs->NF_kB_Pathway Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Host_MAPK_Pathway->Inflammatory_Cytokines NF_kB_Pathway->Inflammatory_Cytokines Compound This compound Compound->Inhibition_Fungal Compound->Inhibition_Host Kinase_Assay_Workflow Start Start Prepare_Kinase Prepare Kinase Enzyme and Substrate Start->Prepare_Kinase Prepare_Compound Prepare Serial Dilutions of This compound Start->Prepare_Compound Incubate Incubate Kinase, Substrate, ATP, and Compound Prepare_Kinase->Incubate Prepare_Compound->Incubate Measure_Activity Measure Kinase Activity (e.g., ADP-Glo Assay) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End Western_Blot_Workflow Start Start Cell_Culture Culture Fungal or Mammalian Cells Start->Cell_Culture Compound_Treatment Treat Cells with This compound Cell_Culture->Compound_Treatment Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Antibody_Incubation Primary and Secondary Antibody Incubation Transfer->Antibody_Incubation Detection Signal Detection and Quantification Antibody_Incubation->Detection End End Detection->End

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-hydrazinylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to stringent safety protocols for the disposal of 2-Chloro-3-hydrazinylquinoxaline, a halogenated organic compound. Due to its potential hazards, this chemical must be treated as hazardous waste and disposed of through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.

Essential Safety and Handling

PPE Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container. The container should be sealed to prevent leakage or volatilization.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container designated for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste streams unless compatibility has been confirmed.

2. Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date of accumulation

3. Storage:

Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept closed and are regularly inspected for any signs of leakage.

4. Final Disposal:

The final disposal of this compound should be conducted by a licensed hazardous waste disposal company. The most common and recommended method for such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.

Disposal Workflow

start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Collect in Labeled 'Halogenated Solid Waste' Container segregate->solid_container liquid_container Collect in Labeled 'Halogenated Liquid Waste' Container segregate->liquid_container seal Seal Containers solid_container->seal liquid_container->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor storage->contact_ehs transport Arrange for Professional Waste Pickup and Transport contact_ehs->transport disposal Final Disposal via High-Temperature Incineration transport->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Hazard Profile and Physical Properties

Based on data for similar quinoxaline derivatives, the following hazards are anticipated.

Hazard Category Classification
Acute Oral Toxicity Category 3
Skin Irritation Category 2
Eye Irritation Category 2A
Specific Target Organ Toxicity Category 3 (Respiratory System)
Property Value
Molecular Formula C₈H₇ClN₄
Molecular Weight 194.62 g/mol
Appearance Solid

This information is intended as a guide and should be supplemented by a thorough review of all available safety data and in accordance with local, state, and federal regulations. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Operational Guide for 2-Chloro-3-hydrazinylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile

Based on related chemical compounds, 2-Chloro-3-hydrazinylquinoxaline is anticipated to be harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2] It may also cause serious eye irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.[1]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl).[1]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is the primary defense against potential exposure. The table below summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesDouble-gloving with nitrile or neoprene gloves is recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated.[4][5]
Eyes Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
Body Laboratory coatA flame-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum coverage.[1][4]
Respiratory Use in a certified chemical fume hoodAll handling of solid or solutions of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.[1][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designate a specific area within the laboratory for handling this compound.

  • Ensure a certified chemical fume hood is used for all manipulations of the compound.[1][4]

  • Verify that an emergency eyewash station and safety shower are accessible.[4]

  • Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and readily accessible within the fume hood.[4]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[4]

  • Use a micro-spatula to handle the solid and avoid creating dust.[4]

  • Close the container tightly after use.[6]

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.[4]

  • Remove and dispose of contaminated PPE in the designated waste container.[4]

  • Wash hands and any exposed skin thoroughly after handling.[2][7]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Designate Handling Area prep2 Verify Fume Hood Operation prep1->prep2 prep3 Check Eyewash & Shower prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 post1 Decontaminate Surfaces handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for Safely Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1]

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list "this compound" as a constituent.[1][4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. The label should clearly identify the contents, including all solvents. Do not mix with other solvent waste streams unless compatibility is confirmed.[1]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.[4]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

3. Storage Pending Disposal:

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • Ensure containers are kept closed and are not leaking.[1]

4. Final Disposal:

  • The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[1]

  • The most common and appropriate method for disposal of such chlorinated, nitrogen-containing organic compounds is high-temperature incineration at an approved facility.[1]

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal solid Solid Waste Container labeling Label All Containers solid->labeling liquid Liquid Waste Container liquid->labeling sharps Sharps Container sharps->labeling storage Secure Storage Area labeling->storage facility Licensed Disposal Facility storage->facility incineration High-Temperature Incineration facility->incineration

Caption: Waste Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-hydrazinylquinoxaline
Reactant of Route 2
2-Chloro-3-hydrazinylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.